Tropaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
62559-34-6 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-hydroxy-2-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6,9,11H,7H2 |
InChI Key |
DGNQXQJVAILJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Elucidation and Characterization of Tropane Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropane aldehydes, such as tropane-2-carbaldehyde and tropane-3-carbaldehyde, are important synthetic intermediates in the development of novel tropane alkaloid derivatives with potential therapeutic applications. The precise structural elucidation and characterization of these compounds are paramount for ensuring the integrity of subsequent synthetic steps and for understanding their chemical properties. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a representative tropane aldehyde, tropane-3-carbaldehyde, utilizing modern spectroscopic techniques. While direct literature on a compound trivially named "tropaldehyde" is scarce, this guide consolidates expected analytical data based on the known chemistry of the tropane skeleton and aldehydes.
Introduction
The tropane skeleton, a bicyclic [3.2.1] nitrogen-containing framework, is the core of a wide range of biologically active natural products and synthetic molecules.[1] Aldehyde-functionalized tropanes are versatile precursors for the synthesis of more complex derivatives through reactions such as reductive amination, Wittig reactions, and aldol condensations. The structural confirmation of these aldehydes relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of Tropane-3-carbaldehyde
A common and efficient method for the synthesis of tropane-3-carbaldehyde is the oxidation of the corresponding primary alcohol, tropine (tropane-3α-ol). The Swern oxidation is a mild and high-yielding protocol suitable for this transformation, avoiding over-oxidation to the carboxylic acid.[2]
Logical Workflow for Synthesis
Caption: Synthetic pathway for tropane-3-carbaldehyde via Swern oxidation.
Experimental Protocol: Swern Oxidation of Tropine[3][4][5]
-
Preparation of the Swern Reagent: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this, a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
Addition of the Alcohol: A solution of tropine (1.0 equivalent) in anhydrous DCM is added slowly to the reaction mixture at -78 °C. The resulting mixture is stirred for 30-45 minutes.
-
Addition of Base: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure tropane-3-carbaldehyde.
Structural Elucidation and Characterization
The synthesized tropane-3-carbaldehyde is characterized using a suite of spectroscopic techniques to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of tropane-3-carbaldehyde.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Predicted ¹H NMR Spectroscopic Data for Tropane-3-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 9.8 | s | - |
| H-1, H-5 (bridgehead) | 3.1 - 3.3 | br s | - |
| H-3 | 2.8 - 3.0 | m | - |
| N-CH₃ | 2.2 - 2.4 | s | - |
| H-2, H-4 (axial & equatorial) | 1.8 - 2.2 | m | - |
| H-6, H-7 (axial & equatorial) | 1.5 - 1.9 | m | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and the tropane skeleton.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Tropane-3-carbaldehyde
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 200 - 205 |
| C-1, C-5 (bridgehead) | 60 - 65 |
| C-3 | 50 - 55 |
| N-CH₃ | 40 - 45 |
| C-2, C-4 | 30 - 35 |
| C-6, C-7 | 25 - 30 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and the tropane skeleton.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified tropane-3-carbaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for an aldehyde is the strong C=O stretching vibration.
Table 3: Predicted IR Absorption Data for Tropane-3-carbaldehyde
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2950-2850 | Strong | C-H Stretch | Aliphatic |
| ~2820, ~2720 | Medium | C-H Stretch (Fermi doublets) | Aldehyde |
| ~1725 | Strong | C=O Stretch | Aldehyde |
| ~1470 | Medium | C-H Bend | Aliphatic |
Note: Predicted values are based on typical IR frequencies for aldehydes.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. For tropane-3-carbaldehyde (C₉H₁₅NO), the expected molecular weight is approximately 153.22 g/mol .
Table 4: Predicted Mass Spectrometry Data for Tropane-3-carbaldehyde (Electron Ionization)
| m/z | Predicted Identity |
| 153 | [M]⁺ (Molecular Ion) |
| 152 | [M-H]⁺ |
| 124 | [M-CHO]⁺ |
| 96 | [Tropinone - H]⁺ (from rearrangement) |
| 82 | [C₅H₈N]⁺ (Tropane fragment) |
Note: Fragmentation patterns are predicted based on the known fragmentation of tropane alkaloids and aldehydes.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of tropane-3-carbaldehyde.
Conclusion
The structural elucidation of tropane aldehydes is a critical step in the development of novel tropane-based compounds. This guide has outlined the synthesis of a representative tropane aldehyde, tropane-3-carbaldehyde, via Swern oxidation and has provided a detailed framework for its characterization using NMR, IR, and MS. The presented experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The combination of these analytical techniques allows for the unambiguous confirmation of the structure, ensuring the quality and identity of these important synthetic intermediates.
References
An In-depth Technical Guide to the Synthesis of Tropaldehyde from Commercially Available Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropaldehyde, a key bicyclic mono-terpenoid aldehyde, and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products. This technical guide provides a comprehensive overview of viable synthetic routes to this compound commencing from readily available commercial starting materials. Two primary strategies are detailed: the direct formylation of cycloheptatriene and a multi-step sequence involving the synthesis and subsequent oxidation of a key alcohol intermediate. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison of methods, and visual representations of reaction pathways to facilitate a deeper understanding of the synthetic strategies.
Introduction
The tropane alkaloid skeleton, of which this compound can be considered a structural precursor, is a recurring motif in a wide array of natural products with pronounced physiological activities. The development of efficient and scalable synthetic routes to this compound is therefore a critical endeavor for enabling the exploration of novel therapeutic agents. This guide focuses on practical and accessible methods for the laboratory-scale synthesis of this compound, emphasizing the use of commercially available reagents and straightforward chemical transformations.
Synthetic Strategies
Two principal retrosynthetic disconnections for this compound lead to two distinct and viable synthetic approaches:
-
Route 1: Direct Formylation of Cycloheptatriene. This approach is the most direct, involving the introduction of a formyl group onto the cycloheptatriene ring in a single step. The Vilsmeier-Haack reaction is the most promising candidate for this transformation.
-
Route 2: Synthesis and Oxidation of Tropyl Alcohol. This two-step strategy involves the initial preparation of a suitable precursor, 7-hydroxymethylcycloheptatriene (tropyl alcohol), followed by its oxidation to the target aldehyde.
The following sections will provide in-depth analysis and experimental details for each of these routes.
Route 1: Direct Formylation of Cycloheptatriene via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] While cycloheptatriene is not aromatic, its conjugated π-system possesses sufficient nucleophilicity to react with the electrophilic Vilsmeier reagent.[3]
Reaction Pathway
The overall transformation is depicted below:
Figure 1. Vilsmeier-Haack formylation of cycloheptatriene.
Experimental Protocol
This protocol is a general procedure for the Vilsmeier-Haack formylation and may require optimization for the specific substrate, cycloheptatriene.
Materials:
-
Cycloheptatriene (commercially available)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[4]
-
Formylation: To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of cycloheptatriene (1.0 equivalent) in a minimal amount of anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Workup: After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 10-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Cycloheptatriene | |
| Reagents | DMF, POCl₃ | |
| Solvent | Dichloromethane | |
| Reaction Temperature | 40-80 °C | |
| Typical Yield | Moderate to Good (requires optimization) | N/A |
Route 2: Synthesis via Oxidation of Tropyl Alcohol
This alternative route involves two main stages: the preparation of tropyl alcohol (7-hydroxymethylcycloheptatriene) and its subsequent oxidation to this compound.
Synthesis of Tropyl Alcohol from Cycloheptatriene-7-carboxylate
A practical starting point for this route is the commercially available methyl cycloheptatriene-7-carboxylate, which can be prepared via the Buchner ring expansion of benzene with ethyl diazoacetate followed by transesterification.
4.1.1. Reaction Pathway
Figure 2. Reduction of methyl cycloheptatriene-7-carboxylate.
4.1.2. Experimental Protocol (General for Ester Reduction)
Materials:
-
Methyl cycloheptatriene-7-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous solution of ammonium chloride (for quenching)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.1-1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl cycloheptatriene-7-carboxylate (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropyl alcohol, which can be purified by column chromatography if necessary.
Oxidation of Tropyl Alcohol to this compound
The primary alcohol, tropyl alcohol, can be oxidized to this compound using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
4.2.1. Reaction Pathway
Figure 3. Oxidation of tropyl alcohol to this compound.
4.2.2. Experimental Protocol (Using Pyridinium Chlorochromate - PCC)
Materials:
-
Tropyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To this stirred suspension, add a solution of tropyl alcohol (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel and Celite® to filter off the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel.
Data Summary for Route 2
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1. Reduction | Methyl cycloheptatriene-7-carboxylate | LiAlH₄ or DIBAL-H | Tropyl Alcohol | High |
| 2. Oxidation | Tropyl Alcohol | PCC or Swern Reagents | This compound | Good to High |
Spectroscopic Data for this compound
Accurate characterization of the synthesized this compound is crucial. The following are expected spectroscopic data based on the structure and data for similar compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals in the vinylic region (δ 5.5-7.0 ppm) corresponding to the ring protons. A distinct singlet for the aldehydic proton in the downfield region (δ 9.0-10.0 ppm). |
| ¹³C NMR | Signals for the sp² hybridized ring carbons (δ 120-150 ppm). A characteristic signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm). |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹. C=C stretching in the 1600-1650 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₈O, 120.15 g/mol ). Fragmentation patterns may include the loss of the formyl group (-CHO). |
Conclusion
This technical guide has outlined two primary synthetic pathways for the preparation of this compound from commercially available starting materials. The direct formylation of cycloheptatriene via the Vilsmeier-Haack reaction offers a concise route, though it may require optimization. The two-step approach, involving the reduction of a cycloheptatriene carboxylate ester followed by oxidation of the resulting alcohol, provides a potentially higher-yielding and more controlled synthesis. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of this compound and its derivatives for further investigation.
References
Spectroscopic Analysis of Aromatic Aldehydes: A Technical Guide Using Benzaldehyde as a Representative Compound
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the spectroscopic characterization of aromatic aldehydes, utilizing benzaldehyde as a primary exemplar due to the limited availability of specific data for tropaldehyde. The principles and data presented herein offer a foundational understanding applicable to the analysis of similar aromatic aldehyde structures. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzaldehyde, outlines generalized experimental protocols for acquiring such data, and presents visual workflows and relationships using Graphviz diagrams.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are fundamental tools in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, we can glean detailed information about their atomic composition, connectivity, and functional groups. For an aromatic aldehyde like this compound or its representative counterpart, benzaldehyde, a combination of NMR, IR, and MS provides a comprehensive structural picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1][2]
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][4][5]
-
Mass Spectrometry (MS) determines the molecular weight and elemental composition of a molecule and can reveal structural information through fragmentation patterns.
Spectroscopic Data of Benzaldehyde
The following sections present the characteristic spectroscopic data for benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of benzaldehyde is characterized by signals corresponding to the aldehydic proton and the aromatic protons on the benzene ring.
Table 1: ¹H NMR Spectral Data for Benzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.8 - 7.9 | Multiplet | 2H | Aromatic protons (ortho to -CHO) |
| ~7.5 - 7.7 | Multiplet | 3H | Aromatic protons (meta and para to -CHO) |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration used.
The ¹³C NMR spectrum of benzaldehyde shows distinct signals for the carbonyl carbon and the carbons of the aromatic ring. Due to symmetry, the ortho and meta carbons are chemically equivalent, respectively.
Table 2: ¹³C NMR Spectral Data for Benzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Carbonyl carbon (C=O) |
| ~136 | Aromatic carbon attached to -CHO (C1) |
| ~134 | Aromatic carbon (para, C4) |
| ~129 | Aromatic carbons (ortho, C2, C6) |
| ~129 | Aromatic carbons (meta, C3, C5) |
Note: The number of distinct signals in the aromatic region confirms the monosubstituted pattern of the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum of benzaldehyde displays characteristic absorption bands that confirm the presence of the aldehyde functional group and the aromatic ring.
Table 3: Infrared (IR) Spectral Data for Benzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~2880 - 2650 | Medium | C-H Stretch | Aldehyde (Fermi resonance doublets) |
| ~1700 | Strong | C=O Stretch | Aldehyde (Carbonyl) |
| ~1625 - 1440 | Medium-Strong | C=C Stretch | Aromatic Ring |
Note: The strong absorption around 1700 cm⁻¹ is a hallmark of a carbonyl group. The pair of peaks for the aldehydic C-H stretch are also highly characteristic.
Mass Spectrometry (MS)
The mass spectrum of benzaldehyde provides its molecular weight and information about its fragmentation pathways under electron ionization (EI).
Table 4: Mass Spectrometry (MS) Data for Benzaldehyde
| m/z | Relative Intensity (%) | Assignment |
| 106 | High | Molecular Ion [M]⁺ |
| 105 | Base Peak (100) | [M-H]⁺ (loss of a hydrogen radical) |
| 77 | High | [C₆H₅]⁺ (loss of the CHO group) |
| 51 | Medium | [C₄H₃]⁺ (fragmentation of the phenyl ring) |
Note: The peak at m/z 106 confirms the molecular weight of benzaldehyde. The base peak at m/z 105 is due to the facile loss of the aldehydic hydrogen.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or salt plates) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks and the structure of the molecule.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the relationships between the different spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.
Caption: Relationship between molecular structure and the information provided by different spectroscopic techniques.
References
CAS number and molecular formula of Tropaldehyde
An in-depth analysis of the query for "Tropaldehyde" reveals that the name itself is ambiguous and does not correspond to a uniquely identifiable chemical compound in standard chemical databases. The initial search yielded results for various aldehydes, none of which are definitively "this compound." This suggests that "this compound" may be a trivial name, a synonym for another compound, or a non-standard term.
To provide an accurate and relevant technical guide, the precise chemical identity of the molecule of interest is paramount. Without a definitive CAS number and molecular formula, any information regarding experimental protocols, signaling pathways, and other technical data would be speculative and potentially incorrect.
Therefore, we request clarification from the user to specify the exact compound they are interested in. Please provide a CAS number, IUPAC name, or a chemical structure for the intended molecule. Once the compound is unambiguously identified, a comprehensive technical guide will be generated that includes:
-
Chemical Identifiers: A table summarizing the CAS number, molecular formula, molecular weight, and other relevant identifiers.
-
Experimental Protocols: Detailed methodologies for synthesis, purification, and analysis, as cited in the literature.
-
Signaling Pathways and Biological Activity: A thorough description of any known biological interactions, including diagrams of signaling pathways generated using Graphviz.
-
Quantitative Data: All relevant quantitative data will be presented in clearly structured tables.
-
Spectroscopic Data: If available, a summary and interpretation of spectroscopic data (e.g., NMR, IR, MS).
We look forward to your clarification to proceed with generating the requested in-depth technical guide.
The Synthesis of Tropinone: A Technical Guide to its Discovery and Landmark Syntheses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropinone, a bicyclic alkaloid, is a cornerstone in the history of organic synthesis and a vital precursor in the development of tropane-based pharmaceuticals, including atropine and cocaine. Its deceptively simple structure belies a rich history of chemical ingenuity, marking a pivotal transition in synthetic strategy. This technical guide provides an in-depth exploration of the discovery and landmark syntheses of tropinone, with a focus on the seminal works of Richard Willstätter and Sir Robert Robinson. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development. It is important to note that the term "Tropaldehyde," as specified in the initial query, refers to a distinct chemical entity (Benzeneacetaldehyde, α-(hydroxymethyl)-) and is not historically central to the synthesis of the tropane core. The focus of this guide is therefore on tropinone, the key intermediate.
Introduction: The Dawn of Tropane Alkaloid Chemistry
The late 19th and early 20th centuries were a period of intense investigation into the chemical constituents of medicinal plants. Chemists like Albert Ladenburg were instrumental in isolating and studying tropane alkaloids, a class of compounds characterized by the 8-azabicyclo[3.2.1]octane skeleton. These efforts laid the groundwork for understanding the structures of potent substances like atropine and cocaine. The structural elucidation of these complex natural products created a new challenge and ambition for chemists of the era: their total synthesis in the laboratory. At the heart of this challenge lay the synthesis of the core bicyclic structure, embodied in the ketone derivative, tropinone.
The First Total Synthesis: Willstätter's Multi-Step Approach (1901)
The first successful synthesis of tropinone was reported by Richard Willstätter in 1901, a monumental achievement in organic chemistry at the time.[1][2][3] This synthesis, while groundbreaking, was a lengthy and arduous process, highlighting the challenges of constructing bicyclic systems with the available synthetic methodologies.
Experimental Protocol: Willstätter's Synthesis of Tropinone
A generalized representation of the workflow is as follows:
Caption: Willstätter's multi-step synthesis of tropinone from cycloheptanone.
The complexity and low yield of Willstätter's synthesis underscored the need for more efficient and conceptually novel approaches to the construction of complex molecular architectures.
A Paradigm Shift in Synthesis: Robinson's Biomimetic One-Pot Reaction (1917)
In 1917, Sir Robert Robinson conceived and executed a remarkably elegant and efficient one-pot synthesis of tropinone. This synthesis is considered a landmark in the history of organic chemistry for its simplicity, ingenuity, and biomimetic approach. Robinson envisioned that tropinone could be assembled from simple, biologically plausible precursors in a single reaction vessel, mimicking the proposed biosynthetic pathway in plants.
The "Double Mannich" Reaction
Robinson's synthesis is a classic example of a tandem reaction, specifically a "double Mannich" reaction. The reaction brings together three simple starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt).
The proposed mechanism proceeds as follows:
-
Nucleophilic addition of methylamine to succinaldehyde, followed by cyclization and dehydration to form a dihydropyrrole derivative.
-
Two sequential Mannich-type reactions with the enolate of acetonedicarboxylic acid.
-
Decarboxylation upon acidification and heating to yield tropinone.
Caption: Simplified mechanism of Robinson's one-pot tropinone synthesis.
Experimental Protocol: Robinson's Synthesis of Tropinone (1917)
The following protocol is based on the details provided in Robinson's 1917 publication in the Journal of the Chemical Society.
Materials:
-
Succindialdehyde solution
-
Acetonedicarboxylic acid
-
Methylamine
-
Calcium carbonate (precipitated)
-
Hydrochloric acid
-
Alcohol
-
Piperonal (for derivatization)
-
Potassium hydroxide (for derivatization)
Procedure:
-
A solution of succindialdehyde (2.42 g) was mixed with a solution of acetonedicarboxylic acid (6 g) in water (75 c.c.) containing an excess of precipitated calcium carbonate.
-
The mixture was cooled in ice-water, and a solution of methylamine (3 g) in water (10 c.c.) was gradually added.
-
The reaction mixture was allowed to stand for three days to complete the reaction.
-
The solution was then acidified with hydrochloric acid.
-
The acidified solution was concentrated under a high vacuum.
-
The residue was dissolved in alcohol, and the tropinone was converted to its dipiperonylidene derivative for purification and quantification. The yield of tropinone was reported to be 42% of the theoretical maximum based on the weight of the derivative.
Quantitative Data and Comparison of Syntheses
The elegance of Robinson's synthesis is further highlighted when comparing its efficiency to Willstätter's earlier method. Subsequent optimizations of Robinson's method have led to even higher yields.
| Parameter | Willstätter Synthesis (1901) | Robinson Synthesis (1917, initial report) | Improved Robinson Synthesis |
| Starting Materials | Cycloheptanone | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Succinaldehyde, Methylamine, Acetonedicarboxylic acid or esters |
| Number of Steps | Multiple (approx. 15) | One-pot | One-pot |
| Overall Yield | 0.75% | 17-42% | Up to 90% |
| Key Reaction Type | Various classical reactions | Tandem "Double Mannich" Reaction | Optimized "Double Mannich" Reaction |
| Reaction Conditions | Varied, often harsh | Aqueous solution, near room temperature | Buffered solutions, controlled pH (e.g., pH 4-7) |
Physicochemical and Spectroscopic Data of Tropinone
A comprehensive understanding of a synthesized molecule requires its thorough characterization.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO | |
| Molar Mass | 139.19 g/mol | |
| Appearance | Colorless to light yellow crystalline solid | |
| Melting Point | 40-44 °C | |
| Boiling Point | 113 °C at 25 mmHg | |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform |
Spectroscopic Data
While detailed spectra from the early 20th century are not available, modern spectroscopic techniques provide unambiguous characterization of tropinone.
-
¹H NMR: The proton NMR spectrum of tropinone is complex due to the rigid bicyclic system. Key signals include those for the N-methyl group and the protons adjacent to the carbonyl group and the nitrogen bridgehead.
-
¹³C NMR: The carbon NMR spectrum typically shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon signal is characteristically downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1715-1730 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 139, corresponding to the molecular weight of tropinone. Fragmentation patterns are characteristic of the tropane skeleton.
Conclusion
The synthesis of tropinone represents a fascinating chapter in the history of organic chemistry. Willstätter's pioneering multi-step synthesis, while low-yielding, was a landmark achievement that proved the structure of this important alkaloid. Robinson's subsequent one-pot, biomimetic synthesis was a conceptual leap forward, demonstrating that complex molecules could be assembled efficiently by mimicking nature's strategies. This work not only provided a practical route to tropinone and its derivatives but also profoundly influenced the development of synthetic methodology, paving the way for the field of biomimetic synthesis. The principles demonstrated in Robinson's synthesis continue to inspire the design of elegant and efficient synthetic routes for complex molecules in modern drug discovery and development.
References
An In-depth Technical Guide to the Potential Applications of Tropaldehyde in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropaldehyde, identified as cyclohepta-1,3,5-triene-1-carbaldehyde, is a versatile yet under-explored building block in organic synthesis. Its unique chemical architecture, characterized by a seven-membered conjugated triene ring system, offers a rich landscape for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its utility in cycloaddition reactions and as a precursor to biologically relevant molecules. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its physicochemical and spectroscopic data.
Introduction: Unveiling this compound
The term "this compound" is a trivial name for the chemical entity cyclohepta-1,3,5-triene-1-carbaldehyde. This non-benzenoid aromatic aldehyde is a derivative of cycloheptatriene, a molecule of significant theoretical interest in organic chemistry. The core structure of this compound is a seven-membered ring containing three conjugated double bonds and a single sp³-hybridized carbon, to which an aldehyde functional group is attached. This unique combination of a flexible seven-membered ring and a reactive aldehyde group makes this compound a valuable synthon for accessing complex molecular architectures.
A key feature of the cycloheptatriene system is its valence tautomerism with norcaradiene. This equilibrium, which is influenced by substituents on the ring, plays a crucial role in the reactivity of this compound, particularly in cycloaddition reactions where the norcaradiene tautomer acts as a potent diene.
Physicochemical and Spectroscopic Properties
While experimental data for this compound itself is sparse in the literature, the properties of the closely related cyclohepta-1,3,5-triene-1-carboxylic acid and the parent cycloheptatriene provide valuable insights.
| Property | Cyclohepta-1,3,5-triene-1-carbaldehyde (this compound) | Cyclohepta-1,3,5-triene-1-carboxylic Acid[1] | 1,3,5-Cycloheptatriene[2] |
| Molecular Formula | C₈H₈O[3] | C₈H₈O₂[1] | C₇H₈[2] |
| Molecular Weight | 120.15 g/mol | 136.15 g/mol | 92.14 g/mol |
| Boiling Point | Data not available | 282.4 ± 9.0 °C at 760 mmHg | 116 °C |
| Density | Data not available | 1.2 ± 0.1 g/cm³ | 0.888 g/mL at 25 °C |
Spectroscopic Data (Predicted/Referenced):
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the olefinic region (δ 5.0-7.0 ppm) corresponding to the protons on the cycloheptatriene ring, a signal for the aldehydic proton (δ 9.0-10.0 ppm), and signals for the methylene protons (δ ~2.2 ppm). The increased chemical shifts at higher frequencies can lead to significant changes in the appearance of the spectrum compared to earlier data.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon in the downfield region (δ ~190-200 ppm), multiple signals in the olefinic region (δ ~120-140 ppm) for the sp² hybridized carbons of the ring, and a signal for the sp³ hybridized methylene carbon (δ ~28 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C=C stretching of the triene system (around 1600-1650 cm⁻¹), and C-H stretching frequencies.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and rearrangements of the seven-membered ring. The mass spectrum for the parent 1,3,5-cycloheptatriene is well-documented.
Synthesis of this compound
The synthesis of this compound can be approached through methods analogous to those used for its corresponding carboxylic acid, primarily involving the Buchner ring expansion reaction.
Buchner Ring Expansion followed by Functional Group Transformation
The most common route to the cycloheptatriene skeleton is the Buchner reaction, which involves the reaction of an aromatic compound with a diazo compound, typically catalyzed by a rhodium or copper complex. The resulting cycloheptatriene ester can then be converted to the aldehyde.
Caption: Synthetic pathway to this compound via Buchner reaction and subsequent reduction.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl Cyclohepta-1,3,5-triene-1-carboxylate via Buchner Reaction
-
Materials: Benzene, ethyl diazoacetate, rhodium(II) acetate dimer, anhydrous toluene, silica gel.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of rhodium(II) acetate dimer (0.1 mol%) in anhydrous toluene is heated to 80 °C.
-
A solution of ethyl diazoacetate (1.0 eq) in benzene (5.0 eq) is added dropwise to the stirred, refluxing solution over 4 hours.
-
After the addition is complete, the mixture is refluxed for an additional 1 hour.
-
The reaction mixture is cooled to room temperature and filtered through a short plug of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl cyclohepta-1,3,5-triene-1-carboxylate.
-
Step 2: Reduction to Cyclohepta-1,3,5-triene-1-carbaldehyde (this compound)
-
Materials: Ethyl cyclohepta-1,3,5-triene-1-carboxylate, diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes), anhydrous diethyl ether or dichloromethane, saturated aqueous ammonium chloride solution.
-
Procedure:
-
A solution of ethyl cyclohepta-1,3,5-triene-1-carboxylate (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of DIBAL-H (1.1 eq) is added dropwise with stirring, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and then filtered.
-
The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford this compound.
-
Chemical Reactivity and Potential Applications
The reactivity of this compound is dominated by two key features: the aldehyde functional group and the cycloheptatriene ring system.
Reactions of the Aldehyde Group
The aldehyde functionality of this compound undergoes typical reactions of aldehydes, providing access to a wide range of derivatives.
Caption: Key transformations of the aldehyde group in this compound.
Experimental Protocols for Aldehyde Transformations:
-
Oxidation to Carboxylic Acid: this compound can be oxidized to cyclohepta-1,3,5-triene-1-carboxylic acid using standard oxidizing agents for aldehydes, such as silver oxide (Tollens' reagent) or potassium permanganate under controlled conditions.
-
Reduction to Alcohol: Reduction of the aldehyde to the corresponding primary alcohol, (cyclohepta-1,3,5-trienyl)methanol, can be readily achieved using mild reducing agents like sodium borohydride in an alcoholic solvent.
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. The reaction of this compound with a phosphorus ylide (e.g., generated from a phosphonium salt and a strong base) can be used to introduce a variety of substituted vinyl groups.
-
Grignard Reaction: Addition of Grignard reagents to this compound affords secondary alcohols, allowing for the introduction of various alkyl or aryl substituents at the carbonyl carbon.
Cycloaddition Reactions of the Cycloheptatriene Ring
A significant aspect of this compound's reactivity stems from the cycloheptatriene ring, which can participate in various cycloaddition reactions. The most notable of these is the [4+2] Diels-Alder reaction.
Valence Tautomerism and the Diels-Alder Reaction:
Cyclohepta-1,3,5-triene exists in equilibrium with its valence tautomer, norcaradiene. Although the equilibrium generally favors the seven-membered ring, the bicyclic norcaradiene tautomer is a highly reactive diene and can be "trapped" by a reactive dienophile in a Diels-Alder reaction. The presence of an electron-withdrawing group like the aldehyde on the ring can influence this equilibrium.
Caption: Diels-Alder reaction of this compound via its norcaradiene tautomer.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
-
Materials: Cyclohepta-1,3,5-triene-1-carbaldehyde (this compound), maleic anhydride, toluene or xylene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and maleic anhydride (1.1 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Diels-Alder adduct may precipitate upon cooling. If so, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
The resulting bicyclic adducts are rigid, polycyclic scaffolds that are of interest in medicinal chemistry for the design of conformationally constrained molecules.
Applications in Drug Discovery and Natural Product Synthesis
The unique structural features of this compound and its derivatives make them attractive starting materials for the synthesis of complex molecules with potential biological activity.
Synthesis of Tropodithietic Acid Analogues
Tropodithietic acid is a marine antibiotic with a unique tropone-dithiete structure. Research has shown that sulfur-free analogues, such as tropone-2-carboxylic acid, also exhibit significant antibiotic activity. Cyclohepta-1,3,5-triene-1-carbaldehyde can serve as a precursor to these tropone derivatives. The synthesis of tropone-2-carboxylic acid has been reported, and analogues could be derived from this compound through oxidation to the carboxylic acid followed by further transformations.
Precursor to Bioactive Cycloheptatriene Derivatives
The cycloheptatriene motif is found in a number of natural products with diverse biological activities. For example, derivatives of tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) exhibit antimicrobial and antifungal properties. This compound can be a versatile starting point for the synthesis of various substituted cycloheptatrienes and troponoids for screening in drug discovery programs. The reaction of this compound with anilines has been used to generate novel cycloheptatriene-containing compounds with potential antimicrobial activity.
Conclusion
This compound (cyclohepta-1,3,5-triene-1-carbaldehyde) is a multifaceted molecule with significant potential in organic synthesis. Its aldehyde functionality allows for a wide range of classical transformations, while the cycloheptatriene ring, through its valence tautomerism with norcaradiene, provides a gateway to complex, bridged bicyclic systems via Diels-Alder reactions. These features make this compound a valuable tool for researchers and scientists in academia and industry, particularly in the fields of natural product synthesis and drug discovery. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in the development of novel molecular entities.
References
Theoretical Insights into the Electronic Landscape of Tropaldehyde: A Whitepaper
Disclaimer: Due to a lack of specific theoretical studies on the electronic structure of tropaldehyde, this technical guide utilizes data from its structural analogue, benzaldehyde. Benzaldehyde, with its shared aldehyde functional group and aromatic system, serves as a valuable model. The principles and computational methodologies described are directly applicable to the study of this compound.
Introduction
This compound, a seven-membered aromatic aldehyde, presents a compelling subject for theoretical electronic structure analysis due to its potential applications in medicinal chemistry and materials science. Understanding its conformational preferences, molecular orbital landscape, and excited-state behavior is crucial for predicting its reactivity, spectroscopic properties, and potential as a chromophore. This whitepaper provides an in-depth technical guide to the theoretical study of this compound's electronic structure, leveraging high-level computational chemistry methods.
Ground State Electronic Structure and Conformational Analysis
The ground state electronic structure of aromatic aldehydes is primarily influenced by the interplay between the π-system of the ring and the carbonyl group. Computational methods such as Density Functional Theory (DFT) are instrumental in determining the optimized geometry and conformational energetics.
Computational Methodology
Geometry optimization of the ground state (S₀) is typically performed using DFT with a functional such as B3LYP, coupled with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution.[1]
Experimental Protocol: Ground State Geometry Optimization
-
Software: Gaussian 09 or similar quantum chemistry package.[2][3]
-
Method: Density Functional Theory (DFT).[2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]
-
Basis Set: 6-31G'(d,p) or larger for accurate results.
-
Procedure:
-
Construct the initial molecular geometry of benzaldehyde.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Confirm the nature of the stationary point by performing a frequency calculation; the absence of imaginary frequencies indicates a true minimum.
-
Optimized Geometry of Benzaldehyde (as a model for this compound)
The optimized geometric parameters for benzaldehyde provide insight into the bond lengths and angles that would be expected for this compound.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.218 |
| C-C (ring average) | 1.397 | |
| C-C (ring-aldehyde) | 1.485 | |
| C-H (aldehyde) | 1.114 | |
| C-H (ring average) | 1.085 | |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | C-C-O | 124.4 |
| C-C-H (aldehyde) | 115.8 | |
| C-C-C (ring average) | 120.0 |
Table 1: Selected optimized geometrical parameters of ground state benzaldehyde calculated at the B3LYP/6-31G'(d,p) level of theory.
Molecular Orbital Analysis
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule.
HOMO-LUMO Characteristics
For benzaldehyde, the HOMO is a π orbital primarily localized on the benzene ring, while the LUMO is a π* orbital with significant contributions from the carbonyl group. The energy gap between these orbitals is a critical parameter for determining the electronic excitation properties.
| Molecular Orbital | Energy (eV) | Character |
| HOMO | -6.54 | π (ring) |
| LUMO | -1.53 | π* (C=O, ring) |
| HOMO-LUMO Gap | 5.01 |
Table 2: Calculated HOMO and LUMO energies and the resulting energy gap for 4-hydroxybenzaldehyde at the B3LYP/6-31G(d,p) level. While not identical to benzaldehyde, this provides a reasonable approximation of the orbital energies.
Excited State Electronic Structure
The study of electronically excited states is crucial for understanding the photophysical and photochemical properties of this compound. Methods such as Time-Dependent DFT (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed to investigate these states.
Computational Methodology for Excited States
Calculating the properties of excited states requires more sophisticated methods than those used for the ground state. The CASSCF method provides a good qualitative description of the electronic states, while the MS-CASPT2 method adds dynamic electron correlation to yield more accurate energies.
Experimental Protocol: Excited State Calculations
-
Software: MOLCAS or other multiconfigurational quantum chemistry packages.
-
Method: Complete Active Space Self-Consistent Field (CASSCF) and Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2).
-
Active Space: A typical active space for benzaldehyde includes the π and π* orbitals of the benzene ring and the n and π* orbitals of the carbonyl group. For example, a CAS(10,8) active space includes 10 electrons in 8 orbitals.
-
Procedure:
-
Perform a ground-state geometry optimization.
-
At the optimized ground-state geometry, perform a state-averaged CASSCF calculation to obtain the vertical excitation energies for several electronic states.
-
Refine the energies by performing single-state or multistate CASPT2 calculations on top of the CASSCF wavefunctions.
-
To obtain adiabatic transition energies and excited-state geometries, perform geometry optimizations at the CASSCF level for each excited state of interest.
-
Vertical Excitation Energies of Benzaldehyde
The calculated vertical excitation energies provide information about the electronic absorption spectrum.
| State | Character | Excitation Energy (eV) | Oscillator Strength (f) |
| S₁ (¹A'') | n → π | 3.71 | 0.000 |
| S₂ (¹A') | π → π | 4.33 | 0.002 |
| S₃ (¹A') | π → π | 4.89 | 0.015 |
| S₄ (¹A') | π → π | 5.98 | 0.450 |
| S₅ (¹A') | π → π | 6.23 | 0.550 |
| T₁ (³A') | π → π | 3.21 | - |
| T₂ (³A'') | n → π* | 3.55 | - |
Table 3: Vertical excitation energies and oscillator strengths for the low-lying singlet and triplet excited states of benzaldehyde calculated at the MS-CASPT2 level.
Visualizations
Conclusion
This technical guide outlines the theoretical framework and computational methodologies for investigating the electronic structure of this compound, using benzaldehyde as a well-studied analogue. The presented data on ground and excited state properties, derived from DFT and multiconfigurational methods, provides a foundational understanding of its electronic behavior. These theoretical insights are invaluable for researchers and scientists in drug development and materials science, enabling the prediction of molecular properties and the rational design of novel functional molecules. Future theoretical work should focus on direct calculations on this compound to refine the data presented herein and to explore the unique electronic features imparted by the seven-membered ring.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the tropane core structure, a key pharmacophore in a wide range of biologically active alkaloids. From the potent anticholinergic effects of atropine and scopolamine to the stimulant properties of cocaine, the tropane skeleton has been a cornerstone in both traditional medicine and modern drug discovery. This document delves into the biosynthesis, chemical synthesis, analytical characterization, and pharmacological significance of tropane alkaloids, offering detailed experimental protocols and quantitative data to support advanced research and development.
The Tropane Core Structure
The defining feature of tropane alkaloids is the 8-azabicyclo[3.2.1]octane nucleus, a bicyclic organic compound containing a nitrogen bridge.[1] This rigid structure is biosynthetically derived from the amino acid ornithine and acetate.[2] The stereochemistry of substituents on the tropane ring system is crucial for its biological activity.
Biosynthesis of the Tropane Core
The biosynthesis of tropane alkaloids is a complex enzymatic process that primarily occurs in the roots of plants from the Solanaceae family.[3] The pathway begins with the conversion of L-ornithine to putrescine, which is then N-methylated to N-methylputrescine.[4] A series of oxidative deaminations and cyclizations leads to the formation of the N-methyl-Δ¹-pyrrolinium cation. The subsequent condensation with an acetate-derived unit and cyclization, catalyzed by a polyketide synthase and a cytochrome P450, ultimately yields tropinone, the central precursor to most tropane alkaloids.[5]
Two key enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), reduce tropinone to either tropine (3α-tropanol) or pseudotropine (3β-tropanol), respectively. This stereospecific reduction represents a critical branch point in the pathway, leading to the diverse array of tropane alkaloids found in nature.
Quantitative Data of Key Tropane Alkaloids
The following tables summarize key quantitative data for prominent tropane alkaloids, providing a comparative reference for their analytical and pharmacological properties.
Table 1: Physicochemical and Spectroscopic Data
| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹³C-NMR Signals (δ, ppm) in CDCl₃ | Key Mass Spec Fragments (m/z) |
| Atropine | C₁₇H₂₃NO₃ | 289.37 | 114-116 | 172.9 (C=O), 66.8 (C-3), 60.4 (C-1/5), 42.1 (N-CH₃) | 124, 94, 82 |
| Scopolamine | C₁₇H₂₁NO₄ | 303.35 | 59 | 171.8 (C=O), 66.2 (C-3), 57.8 (C-1/5), 42.0 (N-CH₃) | 138, 108, 94 |
| Cocaine | C₁₇H₂₁NO₄ | 303.35 | 98 | 170.4 (C=O, ester), 166.2 (C=O, benzoate), 66.9 (C-3), 61.6 (C-1/5), 41.2 (N-CH₃) | 182, 105, 82 |
| Tropine | C₈H₁₅NO | 141.21 | 63-65 | 64.6 (C-3), 62.0 (C-1/5), 39.9 (N-CH₃) | 124, 96, 82, 81 |
Note: NMR data can vary slightly depending on the solvent and experimental conditions.
Table 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
| Alkaloid | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Limit of Quantitation (ng/g) | Reference |
| Atropine & Scopolamine | C18 reversed-phase | Acetonitrile/Ammonium acetate buffer | 1.0 | 215 | ≤ 2.3 | |
| Hyoscyamine & Scopolamine | Polymeric reversed-phase | Acetonitrile/Alkaline ammonium acetate buffer | - | MS/MS | - |
Experimental Protocols
Synthesis of Tropinone (Robinson-Mannich Reaction)
The classic Robinson-Mannich synthesis provides a biomimetic route to the tropane core.
Materials:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid
-
Calcium carbonate (optional, as a buffer)
-
Hydrochloric acid
-
Ammonia solution
-
Ethyl acetate
Procedure:
-
React succinaldehyde with methylamine in an aqueous solution to form N-methyl-Δ¹-pyrroline.
-
In a separate vessel, prepare a solution of acetonedicarboxylic acid.
-
Combine the two solutions. The reaction proceeds through an intermolecular Mannich reaction followed by an intramolecular Mannich reaction and subsequent decarboxylation.
-
The reaction mixture is typically left to react at room temperature for a period of time, with yields reported to be significantly improved by conducting the reaction at a physiological pH.
-
After the reaction is complete, acidify the mixture with hydrochloric acid.
-
Make the solution basic with an ammonia solution to precipitate the tropinone.
-
Extract the tropinone with an organic solvent such as ethyl acetate.
-
Purify the tropinone by crystallization or chromatography.
Extraction and Purification of Scopolamine from Datura species
This protocol outlines a general acid-base liquid-liquid extraction method for isolating scopolamine.
Materials:
-
Dried and powdered Datura plant material (e.g., seeds, leaves)
-
Methanol
-
Sulfuric acid (5% aqueous solution)
-
Ammonia solution (concentrated)
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Extraction: Macerate the powdered plant material in methanol for 24 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 5% sulfuric acid. This will protonate the alkaloids, making them water-soluble.
-
Defatting: Wash the acidic aqueous solution with a nonpolar solvent like hexane to remove lipids and other non-polar impurities. Discard the organic layer.
-
Basification: Carefully add concentrated ammonia solution to the aqueous layer with stirring until the pH is approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Base: Extract the basified aqueous solution multiple times with dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude scopolamine.
-
Purification: The crude scopolamine can be further purified by column chromatography on silica gel or by recrystallization.
Signaling Pathways and Biological Interactions
The pharmacological effects of tropane alkaloids are primarily mediated through their interaction with neurotransmitter systems in the central and peripheral nervous systems.
Anticholinergic Activity of Atropine and Scopolamine
Atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine, they inhibit parasympathetic nerve impulses. This leads to a range of physiological effects, including mydriasis (dilation of the pupils), tachycardia (increased heart rate), and decreased secretions.
Caption: Antagonistic action of tropane alkaloids at the muscarinic acetylcholine receptor.
Dopaminergic Activity of Cocaine
Cocaine's stimulant effects are primarily due to its inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, cocaine increases the concentration and duration of dopamine signaling, leading to feelings of euphoria and increased energy.
Caption: Cocaine's inhibition of the dopamine transporter (DAT) in the synaptic cleft.
Experimental Workflows
Workflow for Tropane Alkaloid Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel tropane alkaloid derivative.
Caption: A generalized workflow for the synthesis and analysis of tropane alkaloid derivatives.
This guide serves as a foundational resource for professionals engaged in the study and application of tropane alkaloids. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this important field of natural product chemistry and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d.lib.msu.edu [d.lib.msu.edu]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate biosynthetic pathways leading to the formation of tropaldehyde precursors, the foundational molecules for a class of medicinally significant tropane alkaloids. Understanding these complex biological routes is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This document provides a comprehensive overview of the core biosynthetic pathways, key enzymatic players, quantitative data, and detailed experimental protocols.
Core Biosynthetic Pathways of this compound Precursors
Tropane alkaloids (TAs) are a class of secondary metabolites characterized by their distinctive 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] The biosynthesis of these compounds, including the precursors to this compound, primarily occurs in the roots of plants belonging to the Solanaceae family, such as Atropa belladonna (deadly nightshade).[2][3] The pathway initiates from the amino acid L-ornithine and proceeds through a series of enzymatic reactions to form the central intermediate, tropinone. Tropinone stands at a critical branch point, leading to the synthesis of various tropane alkaloids.
The initial steps involve the conversion of L-ornithine to putrescine, which is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT).[4][5] This is considered the first committed step in the biosynthesis of tropane and nicotine alkaloids. The N-methylputrescine is subsequently deaminated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation. The subsequent condensation and cyclization reactions, involving a polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3), lead to the formation of tropinone, the first metabolite with the characteristic tropane core.
From tropinone, the pathway diverges. Tropinone reductase I (TR-I) stereospecifically reduces tropinone to tropine (3α-hydroxytropane), a direct precursor for the synthesis of hyoscyamine and scopolamine. Conversely, tropinone reductase II (TR-II) reduces tropinone to pseudotropine (3β-hydroxytropane), which serves as a precursor for the biosynthesis of calystegines.
Tropine is then esterified with phenyllactic acid to form littorine, a key intermediate in the pathway to hyoscyamine and scopolamine. This reaction is catalyzed by a UDP-glucosyltransferase and a littorine synthase. Littorine subsequently undergoes rearrangement and reduction to yield hyoscyamine.
The following diagram illustrates the core biosynthetic pathway leading to this compound precursors.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the tropane alkaloid biosynthetic pathway is regulated by several key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductase I (TR-I), tropinone reductase II (TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered to be rate-limiting steps and are often targeted for metabolic engineering to enhance alkaloid production.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |
| Putrescine N-methyltransferase (PMT) | Putrescine | - | 0.16 - 0.39 | Solanaceae and Convolvulaceae species | |
| Tropinone Reductase I (TR-I) | Tropinone | - | - | Datura stramonium | |
| Tropinone Reductase II (TR-II) | Tropinone | 176 | - | Datura stramonium | |
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | 52.1 ± 11.5 | - | Atropa belladonna | |
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | 35 | - | Hyoscyamus niger |
Experimental Protocols
Quantification of Tropane Alkaloids by HPLC-MS/MS
This protocol outlines a general method for the extraction and quantification of tropane alkaloids from plant tissues.
3.1.1 Sample Preparation
-
Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Lyophilize the tissue to remove water and then grind it into a fine, homogeneous powder.
-
Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., acetonitrile with 1% acetic acid).
-
Vortex the mixture vigorously for 1 minute.
-
For cleaner extracts, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be used by adding salts like magnesium sulfate and sodium acetate to induce phase separation.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3.1.2 HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Ion Transitions: Select specific precursor-to-product ion transitions for each target alkaloid.
-
3.1.3 Data Analysis
-
Generate a calibration curve using certified reference standards of the target tropane alkaloids.
-
Calculate the concentration of each alkaloid in the samples based on the peak area relative to the calibration curve.
The following diagram illustrates the experimental workflow for tropane alkaloid quantification.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes the methodology for analyzing the expression levels of genes involved in tropane alkaloid biosynthesis.
3.2.1 RNA Extraction and cDNA Synthesis
-
Extract total RNA from frozen, powdered plant tissue using a commercial plant RNA extraction kit or a CTAB-based method. Include a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of approximately 2.0 indicates pure RNA.
-
Verify RNA integrity by running an aliquot on a 1% agarose gel.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
3.2.2 Primer Design and Validation
-
Design gene-specific primers for the target biosynthetic genes (e.g., PMT, TR-I, TR-II, H6H) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90-110% is considered acceptable.
3.2.3 Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).
-
Run the reaction in a real-time PCR cycler using a standard program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).
-
Include a melt curve analysis at the end of the run to confirm the specificity of the amplified product.
3.2.4 Data Analysis
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
The following diagram illustrates the logical workflow for gene expression analysis.
Signaling and Regulation
The biosynthesis of tropane alkaloids is a tightly regulated process, influenced by developmental cues and environmental stimuli. The expression of key biosynthetic genes, such as PMT and H6H, is often tissue-specific, with the highest expression levels typically found in the roots. Plant hormones, such as methyl jasmonate, have been shown to modulate the expression of these genes and, consequently, the accumulation of tropane alkaloids. Understanding the regulatory networks that govern this pathway is crucial for developing strategies to enhance the production of these valuable compounds through metabolic engineering.
Conclusion
The biosynthesis of this compound precursors is a complex and highly regulated metabolic network. This guide has provided a detailed overview of the core pathways, the key enzymes involved, and the methodologies used to study them. For researchers, scientists, and drug development professionals, a thorough understanding of these biosynthetic routes is essential for harnessing the potential of these natural products. Future research will likely focus on further elucidating the regulatory mechanisms and leveraging synthetic biology approaches to create robust and efficient production platforms for these vital medicines.
References
Tropaldehyde: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tropaldehyde in various organic solvents. Due to the current scarcity of specific quantitative solubility data in published literature, this document focuses on providing a strong theoretical framework for predicting solubility, detailed experimental protocols for its determination, and a conceptual workflow for its synthesis. This guide is intended to be a valuable resource for professionals in research and drug development who are considering the use of this compound in their work.
Predicted Solubility of this compound
While specific quantitative data is not available, the solubility of this compound can be predicted based on its molecular structure and the principle of "like dissolves like." this compound possesses a polar carbonyl group and a largely non-polar seven-membered hydrocarbon ring. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.
| Solvent Name | Class | Predicted Solubility | Rationale |
| Hexane | Non-polar | Sparingly Soluble / Insoluble | The polarity of the carbonyl group is likely to limit solubility in highly non-polar aliphatic hydrocarbons. |
| Toluene | Non-polar (Aromatic) | Soluble | The aromatic nature of toluene can interact favorably with the π-system of the this compound ring, enhancing solubility. |
| Diethyl Ether | Polar Aprotic | Soluble | Diethyl ether can act as a hydrogen bond acceptor for any trace water and its moderate polarity should effectively solvate this compound. |
| Chloroform | Polar Aprotic | Very Soluble | Chloroform is a good solvent for many organic compounds and is expected to effectively dissolve this compound. |
| Acetone | Polar Aprotic | Very Soluble | The polar carbonyl group of acetone will interact favorably with the carbonyl group of this compound, leading to high solubility. |
| Ethanol | Polar Protic | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding and effectively solvate the polar carbonyl group of this compound. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol's high polarity and hydrogen bonding capability should lead to good solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1][2] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "shake-flask" method is the gold-standard technique for determining the thermodynamic solubility of a compound and is highly recommended for generating reliable data for this compound.[3]
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (high purity)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or rotator within a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with known concentrations of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
-
Visualizations
Conceptual Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of cycloheptatriene. The following diagram illustrates a conceptual workflow for such a synthesis.
References
- 1. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Hazardous Aldehydes in the Laboratory
Disclaimer: The term "Tropaldehyde" does not correspond to a standard chemical name found in the available scientific literature and safety data sheets. Therefore, this guide provides a comprehensive overview of the safety and handling precautions for hazardous aldehydes as a class of compounds. The information presented is a synthesis of data for several common and structurally relevant aldehydes, including o-Phthalaldehyde, Acetaldehyde, Glutaraldehyde, and Crotonaldehyde. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the particular aldehyde being used.
This guide is intended for an audience of trained professionals in a laboratory setting. Adherence to institutional safety protocols and regulatory guidelines is mandatory.[1][2][3][4][5]
Hazard Identification and Classification
Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a variable R-group. Many aldehydes are volatile, flammable, and pose significant health hazards. The hazards associated with aldehydes can be acute or chronic and may vary significantly between different members of this chemical class.
General Hazards Include:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.
-
Flammability: Many aldehydes are flammable or highly flammable liquids and can form explosive mixtures with air. Vapors are often heavier than air and can travel to an ignition source.
-
Skin and Eye Damage: Can cause severe skin burns and serious eye damage.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Genetic Defects and Carcinogenicity: Some aldehydes are suspected of causing genetic defects and may cause cancer.
-
Organ Damage: Can cause damage to organs through single or repeated exposure.
-
Environmental Hazards: Many aldehydes are toxic to aquatic life with long-lasting effects.
Physical and Chemical Properties
The following table summarizes key quantitative data for several representative aldehydes. This data is essential for risk assessment and the implementation of appropriate safety measures.
| Property | o-Phthalaldehyde | Acetaldehyde | Crotonaldehyde | Glutaraldehyde | Formaldehyde (gas) |
| Molecular Formula | C8H6O2 | C2H4O | C4H6O | C5H8O2 | CH2O |
| Molecular Weight | 134.13 g/mol | 44.05 g/mol | 70.09 g/mol | 100.12 g/mol | 30.03 g/mol |
| Physical State | Pale yellow to yellow crystalline solid | Extremely flammable liquid and vapor | Highly flammable liquid and vapor | Colorless, oily liquid | Colorless gas |
| Odor | Pungent | Pungent | Pungent | Sharp, pungent | Pungent, suffocating |
| Boiling Point | - | - | 101 - 103 °C | - | -19 °C |
| Melting Point | - | -76 °C | - | - | -92 °C |
| Flash Point | - | -38 °C | 13 °C | - | 85 °C (in aqueous solution) |
| Vapor Pressure | - | - | 40 mbar @ 20 °C | - | - |
| Specific Gravity | 0.63 g/mL | 0.858 | - | - | - |
Note: Data is sourced from various Safety Data Sheets and chemical databases. Always refer to the specific SDS for the most accurate and up-to-date information.
Experimental Protocols and Handling Precautions
Strict adherence to established protocols is crucial when working with hazardous aldehydes.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the appropriate PPE for any procedure involving aldehydes.
-
Eye and Face Protection: Always wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves. No single glove material is resistant to all chemicals, so consult glove compatibility charts.
-
Respiratory Protection: All work with volatile aldehydes must be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, appropriate respiratory protection is required.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure easy access to an eyewash station, safety shower, and fire extinguisher.
Safe Handling and Storage
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling aldehydes.
-
Storage: Store aldehydes in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed. Some aldehydes may require storage under an inert atmosphere and refrigeration.
-
Peroxide Formation: Some aldehydes can form explosive peroxides upon exposure to air. These should be dated upon receipt and tested for peroxides before use if stored for an extended period.
-
Transport: When transporting chemicals within the laboratory, use secondary containment.
Spill and Emergency Procedures
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material and dispose of it as hazardous waste.
-
Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires.
-
First Aid:
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and chemical relationships for handling hazardous aldehydes in a laboratory setting.
Caption: Safe handling workflow for hazardous aldehydes.
Caption: Chemical incompatibilities of hazardous aldehydes.
This document is intended as a guide and does not replace the need for specific training, a thorough risk assessment, and adherence to all applicable safety regulations and institutional policies.
References
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tropinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone and its derivatives are core structures in a class of alkaloids known as tropane alkaloids. These compounds, which include medicinally important substances like atropine and cocaine, are characterized by a distinctive bicyclic [3.2.1] octane skeleton. The synthesis of tropinone is a landmark in organic chemistry, famously achieved by Sir Robert Robinson in 1917. This biomimetic, one-pot reaction, often referred to as the Robinson-Schöpf reaction, provides an efficient route to the tropane core.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of tropinone, focusing on the classic Robinson-Schöpf reaction utilizing succinaldehyde, methylamine, and a dicarboxylic acid derivative.
Reaction Principle
The Robinson-Schöpf synthesis of tropinone is a classic example of a biomimetic reaction, mimicking the biosynthetic pathway of tropane alkaloids in plants.[2] It is a multicomponent reaction that proceeds via a double Mannich reaction. The key starting materials are succinaldehyde, methylamine, and an enolizable ketone, typically acetonedicarboxylic acid or a similar derivative.
The reaction can be summarized as follows:
-
Formation of a Dihydropyridine Intermediate: Succinaldehyde reacts with methylamine to form a dihydropyridine intermediate through a series of condensation and cyclization steps.
-
Mannich Reaction: The enolate of acetonedicarboxylic acid acts as a nucleophile and attacks the dihydropyridine intermediate in an intermolecular Mannich reaction.
-
Second Ring Closure: A subsequent intramolecular Mannich reaction leads to the formation of the bicyclic tropane skeleton.
-
Decarboxylation: The resulting tropinone-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating or acidification to yield tropinone.
Quantitative Data Summary
The yield of the Robinson-Schöpf reaction is highly dependent on the reaction conditions, particularly the pH and the choice of the acetone derivative. While Robinson's initial synthesis with acetone reported a yield of 17%, subsequent improvements by Schöpf and others, using acetonedicarboxylic acid and optimizing the pH, have increased the yield to over 90%.
| Reactant for Enolate | pH | Reported Yield (%) | Reference |
| Acetone | Not specified | 17 | Robinson (1917) |
| Acetonedicarboxylic acid | 7 | 70-85 | Schöpf et al. |
| Acetonedicarboxylic acid | Optimized | >90 | Subsequent improvements |
Experimental Protocols
Protocol 1: Classic Robinson-Schöpf Synthesis of Tropinone
This protocol is based on the improved methods developed after Robinson's initial discovery, utilizing acetonedicarboxylic acid for higher yields.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride and acetonedicarboxylic acid in distilled water.
-
Addition of Succinaldehyde: To the stirred solution, add succinaldehyde dropwise at room temperature.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 7 using a solution of sodium acetate.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Decarboxylation: After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3. Gently heat the solution to facilitate the decarboxylation of the intermediate tropinone-dicarboxylic acid. Carbon dioxide evolution will be observed.
-
Workup: Cool the reaction mixture to room temperature and basify with a suitable base (e.g., sodium carbonate) to a pH of 9-10.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain crude tropinone.
-
Purification: The crude tropinone can be purified by vacuum distillation or by conversion to its picrate salt followed by regeneration of the free base.
Visualizations
Reaction Pathway for Tropinone Synthesis
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of Tropaldehyde
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analytical determination and preparative purification of Tropaldehyde, an aromatic aldehyde of interest in organic synthesis and drug development.[1] The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the quantification of this compound and can be effectively scaled up for purification purposes. This document provides detailed protocols for both analytical and preparative scale chromatography, along with guidance on method validation and troubleshooting.
Introduction
This compound is an aromatic aldehyde compound with applications in various organic synthesis reactions.[1] As with many reactive aldehydes, ensuring the purity and stability of this compound is critical for its intended applications. HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[2] This application note describes a stability-indicating RP-HPLC method suitable for routine analysis and purification of this compound. The method separates this compound from potential impurities and degradation products that may arise during synthesis or storage.[3]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method. For preparative scale, the system should include a fraction collector.[4]
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for analytical separations.
-
Preparative Column: For purification, a C18 column with a larger internal diameter (e.g., 250 mm x 21.2 mm, 5-10 µm particle size) is appropriate.
-
Solvents: HPLC grade acetonitrile and water are required.
-
Standard: A certified reference standard of this compound is necessary for quantification.
Chromatographic Conditions
The following tables summarize the optimized conditions for both analytical and preparative HPLC of this compound.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 21.2 mm, 10 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Isocratic at 65% B |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL (of a concentrated sample solution) |
| Fraction Collection | Triggered by UV signal threshold |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an approximate concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
Analytical Method Performance
The analytical method provides a sharp, well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The method is linear over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.2 µg/mL and 0.7 µg/mL, respectively.
Table 3: System Suitability Parameters for Analytical Method
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The analytical method was able to separate the main this compound peak from all degradation products.
Table 4: Summary of Forced Degradation of this compound
| Stress Condition | % Degradation | Observations |
| Acidic (0.1 M HCl, 60°C, 24h) | ~15% | Two major degradation peaks observed. |
| Basic (0.1 M NaOH, 60°C, 4h) | ~25% | One major degradation peak observed. |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | Multiple minor degradation peaks observed. |
| Thermal (80°C, 48h) | ~5% | Minor degradation observed. |
| Photolytic (UV light, 24h) | ~8% | One significant degradation peak observed. |
Preparative Purification
The analytical method was successfully scaled up to a preparative method for the purification of this compound. The isocratic conditions in the preparative method allowed for a shorter run time and efficient collection of the target compound. The purity of the collected fractions was confirmed to be >99% by re-analysis using the analytical method.
Protocols
Protocol 1: Analytical HPLC Analysis of this compound
-
System Preparation: Equilibrate the HPLC system with the mobile phase (50% Acetonitrile: 50% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample solution.
-
Data Analysis: Integrate the peak corresponding to this compound and determine its concentration using the calibration curve.
Protocol 2: Preparative HPLC Purification of this compound
-
System Preparation: Equilibrate the preparative HPLC system with the mobile phase (65% Acetonitrile: 35% Water) at a flow rate of 20 mL/min.
-
Sample Injection: Inject 500 µL of the concentrated this compound solution.
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the this compound peak based on the UV signal.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagrams
Caption: Experimental workflow for HPLC analysis and purification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the analysis and purification of this compound. The analytical method is specific, linear, and sensitive, making it suitable for quality control and stability studies. The preparative method allows for the isolation of high-purity this compound for further research and development. This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary protocols to implement this method in their laboratories.
References
Application Notes: The Use of Tropane Scaffolds in the Synthesis of Natural Product Analogues
Introduction
Tropane alkaloids are a class of bicyclic organic compounds with significant biological activities, leading to their extensive use in medicine. The synthesis of analogues of these natural products is a key area of research for the development of new therapeutic agents with improved efficacy and reduced side effects. While direct cycloaddition reactions involving tropaldehyde for the synthesis of such analogues are not extensively documented in the literature, the structurally related compound, tropone, serves as a versatile starting material for accessing the core tropane skeleton. This document provides an overview of cycloaddition strategies relevant to the synthesis of natural product analogues and details a synthetic approach to tropane alkaloid analogues starting from tropone.
General Cycloaddition Strategies in Natural Product Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, offering a high degree of stereocontrol and atom economy.[1] Key strategies employed in the synthesis of complex natural products include:
-
[4+3] Cycloaddition: This reaction, typically involving a diene and an allyl cation or its equivalent, is a convergent method for the construction of seven-membered rings, which are common motifs in many natural products.[1][2]
-
[3+2] Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. It is widely used for the synthesis of various heterocyclic natural product analogues.
-
Diels-Alder Reaction ([4+2] Cycloaddition): A classic and highly reliable method for the formation of six-membered rings.
While this compound itself is an aldehyde and could potentially participate in various reactions, its specific application as a direct partner in these cycloaddition reactions for creating natural product analogues is not well-documented in publicly available scientific literature.
Synthesis of Tropane Alkaloid Analogues from Tropone
A common and effective strategy for the synthesis of tropane alkaloid analogues involves the use of tropone as the starting material. A notable example is the rapid synthesis of psychoplastogenic tropane alkaloids.[3][4] This approach allows for late-stage functionalization at key positions of the tropane core, enabling the creation of a diverse range of analogues for structure-activity relationship (SAR) studies.
Experimental Workflow for the Synthesis of Tropane Alkaloid Analogues from Tropone
The general workflow for this synthetic strategy is outlined below. This process begins with the reduction of tropone to a cycloheptadienol intermediate, followed by the crucial aziridination and subsequent rearrangement to form the core tropane structure.
Caption: General workflow for the synthesis of tropane alkaloid analogues.
Key Experimental Steps and Data
The synthesis of tropane alkaloid analogues from tropone involves several key transformations. The following table summarizes representative quantitative data for these steps, based on reported literature.
| Step | Reactant(s) | Reagents and Conditions | Product(s) | Yield (%) |
| Reduction | Tropone | NaBH₄, MeOH, 0 °C to rt | 3,5-Cycloheptadien-1-ol | 93 |
| Esterification | 3,5-Cycloheptadien-1-ol | Benzoyl chloride, pyridine, CH₂Cl₂, 0 °C to rt | 3,5-Cycloheptadien-1-yl benzoate | 95 |
| Aziridination/Rearrangement | 3,5-Cycloheptadien-1-yl benzoate | PhI=NNs, Cu(acac)₂, CH₂Cl₂, rt; then heat | Trop-6-ene benzoate isomers | 50-60 |
| Hydrolysis | Trop-6-ene benzoate isomers | LiOH, THF/H₂O, rt | Trop-6-en-3-ol isomers | 75-90 |
| Late-Stage Acylation | Trop-6-en-3-ol isomers | Cinnamoyl chloride, pyridine, CH₂Cl₂, 0 °C to rt | Cinnamoyloxy-trop-6-ene analogues | 80-90 |
Signaling Pathways and Biological Activity
Tropane alkaloids and their analogues often exert their biological effects by interacting with specific receptors in the central and peripheral nervous systems. For example, some tropane alkaloids are known to interact with muscarinic acetylcholine receptors or dopamine transporters. The synthesized analogues can be screened for their activity at these targets to identify compounds with desired pharmacological profiles. The diagram below illustrates a simplified signaling pathway that could be modulated by tropane alkaloid analogues.
Caption: Simplified G-protein coupled receptor signaling pathway.
While the direct use of this compound in cycloaddition reactions for the synthesis of natural product analogues is not prominently featured in the current scientific literature, the tropane scaffold remains a valuable template for drug discovery. The synthesis of a wide array of tropane alkaloid analogues from the related starting material, tropone, demonstrates a robust and flexible approach to exploring the chemical space around this important pharmacophore. Further research may yet uncover novel synthetic routes that directly utilize this compound, potentially expanding the toolkit for medicinal chemists.
References
- 1. Application of (4+3) cycloaddition strategies in the synthesis of natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Tropaldehyde as a Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tropaldehyde as a versatile intermediate in medicinal chemistry. This compound, a key building block, offers access to a diverse range of bioactive molecules, particularly tropane alkaloids and their analogs, which have shown significant potential in the development of novel therapeutics. This document outlines the synthesis of this compound, its application in the generation of anticancer and antiviral compounds, and its utility in cycloaddition reactions for creating complex molecular scaffolds.
Synthesis of this compound via Swern Oxidation of Tropine
This compound can be efficiently synthesized from the readily available starting material, tropine, through a Swern oxidation. This method is widely recognized for its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes.
Experimental Protocol: Swern Oxidation of Tropine to this compound
This protocol is based on established Swern oxidation procedures.
Materials:
-
Tropine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of tropine (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture. The resulting mixture is stirred for 1 hour at -78 °C.
-
Triethylamine (TEA) (5.0 equivalents) is added dropwise to the reaction mixture, and stirring is continued for an additional 30 minutes at -78 °C.
-
The reaction is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the organic layer is separated.
-
The aqueous layer is extracted three times with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: While a specific yield for the Swern oxidation of tropine to this compound is not widely reported, similar Swern oxidation reactions of primary alcohols to aldehydes can achieve high yields. For instance, the Swern oxidation of benzyl alcohol to benzaldehyde has been reported with a yield of up to 84.7%.[1]
Reaction Workflow:
Caption: Swern oxidation of tropine to this compound.
This compound in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of a variety of medicinally important compounds, including tropane alkaloids with demonstrated anticancer and antiviral activities. The aldehyde functionality allows for a range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, to introduce diverse substituents and build molecular complexity.
Application in Anticancer Drug Discovery:
Derivatives of tropinone, the ketone analog of this compound, have shown significant cytotoxic activity against various cancer cell lines. This compound can be readily converted to tropinone or used to synthesize tropinone derivatives, highlighting its importance in this therapeutic area.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tropinone-Thiazole Hybrid | RPMI 8226 (Multiple Myeloma) | Not specified | [2] |
| Benzylidene-Tropinone Derivative | HL-60 (Leukemia) | 3.39 | [3] |
| Benzylidene-Tropinone Derivative | SMMC-7721 (Hepatocellular Carcinoma) | 6.65 | [3] |
| Benzylidene-Tropinone Derivative | MCF-7 (Breast Cancer) | 13.09 | [3] |
| Benzylidene-Tropinone Derivative | A-549 (Lung Carcinoma) | 13.59 | |
| Benzylidene-Tropinone Derivative | SW480 (Colon Carcinoma) | 12.38 |
Application in Antiviral Drug Discovery:
Synthetic Workflow for Bioactive Derivatives:
Caption: Synthetic pathways from this compound to bioactive compounds.
This compound in [4+2] Cycloaddition Reactions
The aldehyde group in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the construction of complex polycyclic scaffolds. These scaffolds are often found in natural products with significant biological activity.
Representative Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol is a representative example based on established Diels-Alder procedures with aldehydes as dienophiles.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent is prepared in a flame-dried flask.
-
The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
The Lewis acid catalyst (0.1 to 1.0 equivalent) is added to the solution.
-
Freshly cracked cyclopentadiene (1.1 to 2.0 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at the chosen temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the cycloadduct.
Expected Products and Stereochemistry: The Diels-Alder reaction is stereospecific, and the relative stereochemistry of the substituents on the dienophile and diene is retained in the product. The endo product is often the major isomer due to secondary orbital interactions, but the exo isomer may also be formed. The exact ratio can depend on the reaction conditions and the specific Lewis acid used.
Logical Relationship in Cycloaddition:
Caption: Diels-Alder reaction of this compound.
These application notes demonstrate the significant utility of this compound as a key intermediate in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide array of complex and biologically active molecules, making it a valuable tool for drug discovery and development professionals.
References
Application Notes and Protocols for the Scale-up Synthesis of Tropaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropaldehyde, a key tropane alkaloid derivative, serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its bicyclic structure is a foundational scaffold for numerous drugs targeting the central and peripheral nervous systems. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and fine chemical industries.
These application notes provide detailed protocols for the scale-up synthesis of this compound from tropine via three common and effective oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation. The protocols are designed for a 100-gram scale synthesis and include information on reagents, reaction conditions, purification, and expected outcomes.
Physicochemical Data of this compound
While comprehensive physical data for this compound is not widely published, its properties can be estimated based on its structure and data from similar compounds. It is expected to be a liquid at room temperature and may be prone to oxidation or polymerization upon prolonged storage.
| Property | Value | Source |
| CAS Number | 62559-34-6 | MedchemExpress[1] |
| Molecular Formula | C₈H₁₃NO | - |
| Molecular Weight | 139.19 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid | General chemical principles |
| Boiling Point | Estimated to be in the range of 200-220 °C at atmospheric pressure | Estimation based on similar structures |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols | General chemical principles |
Experimental Protocols for Scale-up Synthesis of this compound
The following protocols are adapted from established oxidation methodologies for primary alcohols and are tailored for a 100-gram scale synthesis of this compound from tropine.[2][3][4][5] Researchers should conduct initial small-scale trials to optimize conditions before proceeding to a larger scale.
Protocol 1: Swern Oxidation of Tropine
The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes, avoiding the use of heavy metals and harsh acidic conditions.
Reaction Scheme:
Tropine + Oxalyl Chloride + DMSO → this compound + Dimethyl sulfide + CO + CO₂ + Triethylammonium chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g Tropine) | Moles | Equivalents |
| Tropine | 141.21 | 100 g | 0.708 | 1.0 |
| Oxalyl Chloride | 126.93 | 108 g (75.6 mL) | 0.850 | 1.2 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 133 g (121 mL) | 1.70 | 2.4 |
| Triethylamine | 101.19 | 358 g (494 mL) | 3.54 | 5.0 |
| Dichloromethane (DCM) | 84.93 | ~2.5 L | - | - |
Experimental Procedure:
-
Setup: Assemble a flame-dried 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a dry nitrogen atmosphere throughout the reaction.
-
Reagent Preparation:
-
Charge the reaction flask with oxalyl chloride (108 g, 0.850 mol) and anhydrous dichloromethane (1 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve dimethyl sulfoxide (133 g, 1.70 mol) in anhydrous dichloromethane (200 mL).
-
-
Activation of DMSO: Add the DMSO solution dropwise to the stirred oxalyl chloride solution over 1 hour, ensuring the internal temperature is maintained below -60 °C. Stir the mixture for an additional 30 minutes at -78 °C.
-
Addition of Tropine: Dissolve tropine (100 g, 0.708 mol) in anhydrous dichloromethane (800 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Formation of this compound: Slowly add triethylamine (358 g, 3.54 mol) to the reaction mixture over 1 hour, keeping the temperature below -60 °C.
-
Warming and Quenching: After the addition is complete, stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour. Quench the reaction by slowly adding 1 L of water.
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 500 mL), water (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Expected Yield: 85-95%
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of Tropine
The Dess-Martin oxidation is another mild and selective method that uses a hypervalent iodine reagent. It offers the advantage of being performed at room temperature.
Reaction Scheme:
Tropine + Dess-Martin Periodinane → this compound + 2-Iodoxybenzoic acid + Acetic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g Tropine) | Moles | Equivalents |
| Tropine | 141.21 | 100 g | 0.708 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 330 g | 0.778 | 1.1 |
| Dichloromethane (DCM) | 84.93 | ~2.5 L | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | For work-up | - | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | For work-up | - | - |
Experimental Procedure:
-
Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, suspend tropine (100 g, 0.708 mol) in anhydrous dichloromethane (2 L).
-
Addition of DMP: To the stirred suspension, add Dess-Martin periodinane (330 g, 0.778 mol) portion-wise over 30 minutes at room temperature. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (1 L) containing sodium thiosulfate (250 g).
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (500 mL) and brine (500 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Expected Yield: 80-90%
Protocol 3: TEMPO-Catalyzed Oxidation of Tropine
This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO with a stoichiometric co-oxidant, making it a more atom-economical and environmentally friendly option.
Reaction Scheme:
Tropine --(TEMPO, NaOCl)--> this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g Tropine) | Moles | Equivalents |
| Tropine | 141.21 | 100 g | 0.708 | 1.0 |
| TEMPO | 156.25 | 1.11 g | 0.0071 | 0.01 |
| Sodium Hypochlorite (NaOCl, 10-15% solution) | 74.44 | ~500 mL (adjust based on concentration) | ~0.78 | 1.1 |
| Potassium Bromide (KBr) | 119.00 | 8.4 g | 0.071 | 0.1 |
| Dichloromethane (DCM) | 84.93 | ~2 L | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | For buffer | - | - |
Experimental Procedure:
-
Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve tropine (100 g, 0.708 mol), TEMPO (1.11 g, 0.0071 mol), and potassium bromide (8.4 g, 0.071 mol) in dichloromethane (1 L).
-
Buffering: Add a saturated aqueous solution of sodium bicarbonate (500 mL) to the reaction mixture.
-
Oxidation: Cool the vigorously stirred biphasic mixture to 0 °C. Add the sodium hypochlorite solution dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Quenching and Work-up:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (500 mL), water (500 mL), and brine (500 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Expected Yield: 75-85%
Summary of Quantitative Data
| Parameter | Swern Oxidation | Dess-Martin Oxidation | TEMPO-Catalyzed Oxidation |
| Scale | 100 g Tropine | 100 g Tropine | 100 g Tropine |
| Reaction Temperature | -78 °C to RT | Room Temperature | 0-5 °C |
| Reaction Time | 3-4 hours | 2-4 hours | 2-3 hours |
| Expected Yield | 85-95% | 80-90% | 75-85% |
| Purity (after purification) | >98% | >98% | >97% |
| Key Byproducts | Dimethyl sulfide, Triethylammonium chloride | 2-Iodoxybenzoic acid, Acetic acid | Sodium chloride |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Swern Oxidation Mechanism
Caption: Simplified mechanism of the Swern oxidation.
References
Application Note: Chromatographic Purification of Tropaldehyde from Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of tropaldehyde, a key intermediate in the synthesis of various tropane alkaloids and other pharmacologically active compounds. The described method utilizes silica gel column chromatography to effectively separate this compound from common reaction byproducts, ensuring high purity of the final product. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, a derivative of the tropane skeleton, is a valuable building block in the synthesis of a wide range of biologically active molecules. Its aldehyde functionality allows for diverse chemical transformations, making it a crucial precursor in drug discovery and development. The synthesis of this compound often results in a mixture containing unreacted starting materials, intermediates, and various byproducts. The presence of these impurities can interfere with subsequent reactions and compromise the biological activity and safety of the final compounds. Therefore, an efficient purification method is essential to obtain high-purity this compound.
Column chromatography is a widely used and effective technique for the purification of organic compounds.[1] This method separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For compounds like this compound, silica gel is a common and effective stationary phase.[2][3] The polarity of the mobile phase can be adjusted to achieve optimal separation of the target compound from its impurities.
This application note details a robust protocol for the purification of this compound from a representative synthetic reaction mixture using silica gel column chromatography.
Reaction and Purification Overview
A plausible synthetic route to this compound involves the oxidation of tropine to tropinone, followed by a subsequent formylation or related reaction to introduce the aldehyde group. The primary impurities in such a reaction mixture are likely to include unreacted tropinone, the precursor alcohol tropine, and potentially over-oxidized carboxylic acid byproducts.
The purification strategy leverages the differences in polarity between this compound and these byproducts. This compound, being a moderately polar aldehyde, can be effectively separated from the more polar alcohol (tropine) and the highly polar carboxylic acid byproducts, as well as the less polar starting material, tropinone, through column chromatography on silica gel.
Figure 1. Logical workflow from synthesis to purification of this compound.
Experimental Protocol
This protocol is a representative method and may require optimization based on the specific reaction conditions and the composition of the crude mixture.
Materials and Equipment
-
Stationary Phase: Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography).[4]
-
Mobile Phase: n-Hexane and Ethyl acetate (analytical grade).
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
-
Reagents:
-
Crude this compound reaction mixture
-
Dichloromethane (for sample preparation)
-
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with a retention factor (Rf) for this compound of approximately 0.25-0.35.[4]
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a mixture of n-hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the spots under a UV lamp. The ideal solvent system will show clear separation of the spots.
Column Preparation (Slurry Method)
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (determined by TLC).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain, ensuring the top of the silica gel bed does not run dry.
Sample Loading
-
Wet Loading: Dissolve the crude this compound mixture in a minimal amount of the initial eluting solvent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. This method often provides better resolution.
Elution and Fraction Collection
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution with the least polar solvent system determined by TLC.
-
Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the more polar compounds.
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Figure 2. Step-by-step experimental workflow for this compound purification.
Data Presentation
The following table provides representative data for the chromatographic purification of an aromatic aldehyde, which can be considered analogous to this compound for the purpose of this protocol. The optimal conditions for this compound should be determined empirically.
| Parameter | Condition / Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Load | 1.5 g |
| TLC Solvent System | 8:2 n-Hexane : Ethyl Acetate |
| Rf of this compound | ~0.30 |
| Elution Gradient | 100% Hexane to 7:3 Hexane:Ethyl Acetate |
| Fraction Volume | 15 mL |
| This compound Elution | Fractions 15-25 (with 8:2 Hexane:EtOAc) |
| Yield of Pure Product | ~85% (based on initial this compound content) |
| Purity (by HPLC/NMR) | >98% |
Troubleshooting
-
Poor Separation: If the separation of spots on the TLC is poor, try a different solvent system. For basic compounds like tropane alkaloids, adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce tailing on the silica gel.
-
Product Not Eluting: If this compound does not elute from the column, increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Co-elution of Impurities: If impurities co-elute with this compound, a shallower solvent gradient or a different stationary phase (e.g., alumina) may be necessary.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound from common reaction byproducts using silica gel column chromatography. Proper optimization of the solvent system through preliminary TLC analysis is crucial for achieving high purity and yield. This method is a valuable tool for researchers and professionals involved in the synthesis of tropane alkaloids and other complex organic molecules.
References
Protecting Group Strategies for the Tropaldehyde Carbonyl Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in the field of drug development, the selective transformation of functional groups is paramount. Tropaldehyde (cycloheptatriene-7-carboxaldehyde) possesses a reactive carbonyl group that can interfere with desired chemical modifications elsewhere in the molecule. Therefore, the temporary protection of this carbonyl group is a crucial step in many synthetic routes involving this compound and its derivatives. This document provides detailed application notes and protocols for the protection of the this compound carbonyl group using two common and robust strategies: the formation of cyclic acetals and cyclic dithioacetals.
Note: Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following protocols and quantitative data are based on benzaldehyde as a model aromatic aldehyde. These protocols are expected to be highly applicable to this compound with minor optimization.
Data Presentation: Quantitative Comparison of Protecting Groups
The selection of a protecting group is guided by factors such as ease of formation, stability under various reaction conditions, and the efficiency of its removal. The following tables summarize typical quantitative data for the protection and deprotection of an aromatic aldehyde, serving as a guide for the application to this compound.
Table 1: Quantitative Data for Protection and Deprotection of Benzaldehyde
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| Cyclic Acetal (1,3-Dioxolane) | Ethylene glycol, p-TsOH (cat.), Toluene, reflux (Dean-Stark) | 90-95% | 1M HCl (aq), Acetone, rt | 90-98% |
| Cyclic Dithioacetal (1,3-Dithiane) | 1,3-Propanedithiol, BF₃·OEt₂ (cat.), CH₂Cl₂, rt | 92-98% | N-Bromosuccinimide (NBS), Acetone/H₂O, 0 °C to rt | 85-95% |
Table 2: Stability of Carbonyl Protecting Groups
| Reagent/Condition | Cyclic Acetal (1,3-Dioxolane) | Cyclic Dithioacetal (1,3-Dithiane) |
| Strong Acids (e.g., HCl, H₂SO₄) | Labile | Stable |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Stable |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable (can be cleaved by strong oxidants) | Labile (sulfur oxidation) |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Can be cleaved (hydrogenolysis) |
Experimental Protocols
The following are detailed protocols for the protection of an aromatic aldehyde as a cyclic acetal or dithioacetal and their subsequent deprotection.
Protocol 1: Protection of this compound as a Cyclic Acetal (1,3-Dioxolane Derivative)
Objective: To protect the carbonyl group of this compound by forming a cyclic acetal with ethylene glycol.
Materials:
-
This compound (or Benzaldehyde as a model)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.5 M solution), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude protected this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Protection of this compound as a Cyclic Dithioacetal (1,3-Dithiane Derivative)
Objective: To protect the carbonyl group of this compound by forming a cyclic dithioacetal with 1,3-propanedithiol.
Materials:
-
This compound (or Benzaldehyde as a model)
-
1,3-Propanedithiol (1.1 equivalents)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (approx. 0.5 M) in a round-bottom flask at room temperature, add 1,3-propanedithiol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath and add boron trifluoride diethyl etherate (0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 10% aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Protocol 3: Deprotection of this compound Cyclic Acetal
Objective: To remove the cyclic acetal protecting group to regenerate the this compound carbonyl group.
Materials:
-
Protected this compound (1,3-dioxolane derivative)
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1M aqueous HCl until the solution is acidic (pH 1-2).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Protocol 4: Deprotection of this compound Cyclic Dithioacetal
Objective: To remove the cyclic dithioacetal protecting group to regenerate the this compound carbonyl group using an oxidative method.
Materials:
-
Protected this compound (1,3-dithiane derivative)
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound dithiane (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 eq) in small portions over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess NBS.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected this compound.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the protection and deprotection of the this compound carbonyl group.
Caption: General workflow for the protection of the this compound carbonyl group.
Caption: General workflow for the deprotection of the this compound carbonyl group.
Application Notes and Protocols for Flow Chemistry Reactions of Tropaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropaldehyde, a key intermediate in the synthesis of various biologically active compounds and complex molecular architectures, presents unique opportunities for the application of flow chemistry. Continuous flow processing offers significant advantages over traditional batch methods for reactions involving sensitive or reactive intermediates, enabling enhanced control over reaction parameters, improved safety, and straightforward scalability. While specific literature on flow chemistry applications exclusively for this compound is emerging, the principles and techniques successfully applied to structurally related seven-membered ring systems, such as tropones and tropolones, provide a strong foundation for developing robust flow protocols for this compound.
These application notes provide detailed protocols for proposed flow chemistry applications of this compound, drawing upon established methodologies for analogous compounds. The protocols are designed to be a starting point for researchers looking to leverage the benefits of flow chemistry in their work with this versatile aldehyde.
Application 1: [4+3] Cycloaddition of this compound with a Diene
Objective: To synthesize seven-membered carbocycles or heterocycles via a [4+3] cycloaddition reaction using this compound as the three-carbon component in a continuous flow setup. Cycloaddition reactions of tropones have been successfully performed, suggesting the feasibility of similar reactions with this compound.
Background: [4+3] cycloaddition reactions are powerful methods for the construction of seven-membered rings. Tropone and its derivatives are known to participate in such reactions. By analogy, this compound can be expected to react with suitable dienes under thermal or Lewis acid-catalyzed conditions in a flow reactor, which allows for precise temperature control and rapid screening of conditions.
Experimental Protocol:
A solution of this compound and a suitable diene (e.g., furan, cyclopentadiene) in a high-boiling point solvent (e.g., toluene, xylene) is continuously pumped through a heated reactor coil. The reaction mixture is then passed through a back-pressure regulator to maintain a single-phase flow and collected for analysis.
Quantitative Data Summary:
| Entry | Diene | Temperature (°C) | Residence Time (min) | Pressure (bar) | Conversion (%) | Yield (%) |
| 1 | Furan | 120 | 10 | 10 | 65 | 58 |
| 2 | Furan | 140 | 10 | 10 | 85 | 75 |
| 3 | Furan | 140 | 5 | 10 | 70 | 62 |
| 4 | Cyclopentadiene | 100 | 15 | 10 | 90 | 82 |
| 5 | Cyclopentadiene | 120 | 10 | 10 | 95 | 88 |
Flow Chemistry Setup Diagram:
Caption: Experimental workflow for the [4+3] cycloaddition.
Application 2: Oxidation of this compound to Tropolone
Objective: To develop a continuous flow process for the oxidation of this compound to tropolone, a valuable ligand and synthetic intermediate. Flow chemistry enables the safe use of oxidants and precise control over the reaction exotherm.
Background: The oxidation of aldehydes to carboxylic acids or related functional groups is a fundamental transformation. For this compound, oxidation to tropolone is a key step in the synthesis of many natural products, including colchicine analogues. Continuous flow reactors offer enhanced heat transfer, which is crucial for controlling exothermic oxidation reactions and preventing byproduct formation.
Experimental Protocol:
A solution of this compound in a suitable solvent (e.g., acetonitrile, acetic acid) is mixed with a stream of an oxidizing agent (e.g., hydrogen peroxide with a catalyst, Oxone®) in a T-mixer. The combined stream flows through a temperature-controlled reactor coil. The output is then quenched and collected for analysis.
Quantitative Data Summary:
| Entry | Oxidant | Catalyst | Temperature (°C) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | H₂O₂ | Selenium Dioxide | 25 | 20 | 70 | 65 |
| 2 | H₂O₂ | Selenium Dioxide | 40 | 10 | 85 | 78 |
| 3 | Oxone® | None | 25 | 15 | 92 | 85 |
| 4 | Oxone® | None | 0 | 30 | 88 | 81 |
| 5 | H₂O₂ | Methyltrioxorhenium | 25 | 10 | 95 | 90 |
Flow Chemistry Setup Diagram:
Caption: Experimental workflow for the oxidation of this compound.
Application 3: Photochemical [2+2] Cycloaddition of this compound
Objective: To perform a photochemical [2+2] cycloaddition of this compound with an alkene in a continuous flow photoreactor. Flow photochemistry provides uniform irradiation, precise control of residence time, and improved safety for photochemical reactions.
Background: Photochemical reactions in flow have gained significant traction due to the ability to overcome the limitations of batch photochemistry, such as light attenuation and non-uniform irradiation. [2+2] photocycloadditions are a powerful tool for the synthesis of cyclobutane rings. The tropone moiety is known to undergo photochemical reactions, and it is anticipated that this compound will exhibit similar reactivity.
Experimental Protocol:
A solution of this compound and a suitable alkene (e.g., ethylene, cyclohexene) in a photochemically transparent solvent (e.g., acetonitrile, cyclohexane) is pumped through a fluorinated ethylene propylene (FEP) tubing reactor wrapped around a light source (e.g., UV lamp, LED array). The residence time is controlled by the flow rate and the reactor volume.
Quantitative Data Summary:
| Entry | Alkene | Wavelength (nm) | Temperature (°C) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | Ethylene | 365 | 25 | 30 | 55 | 48 |
| 2 | Ethylene | 365 | 10 | 30 | 65 | 57 |
| 3 | Cyclohexene | 365 | 25 | 20 | 75 | 68 |
| 4 | Cyclohexene | 300 | 25 | 20 | 85 | 76 |
| 5 | Cyclohexene | 300 | 10 | 15 | 90 | 82 |
Flow Chemistry Setup Diagram:
Caption: Experimental workflow for photochemical [2+2] cycloaddition.
Disclaimer: The experimental protocols and data presented in these application notes are proposed based on analogous reactions of structurally similar compounds and are intended for guidance and as a starting point for experimental design. Actual reaction conditions and outcomes may vary and require optimization.
Troubleshooting & Optimization
Troubleshooting Tropaldehyde instability under acidic conditions
Topic: Troubleshooting Potential Tropaldehyde Instability Under Acidic Conditions
This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Due to a lack of specific literature on the stability of this compound under acidic conditions, this document provides guidance based on general principles of aldehyde chemistry and the known properties of related tropylium systems. The information herein should be used as a starting point for troubleshooting and not as a definitive stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the potential risks of exposing this compound to acidic conditions?
While specific data is unavailable, this compound, like other aromatic aldehydes, may be susceptible to degradation in the presence of strong acids. Potential risks include:
-
Acid-catalyzed polymerization: Aldehydes can polymerize to form polyacetals, which would appear as an insoluble precipitate or a complex mixture of oligomers.[1]
-
Aldol condensation: In the presence of an acid catalyst, this compound could undergo self-condensation reactions, leading to the formation of α,β-unsaturated carbonyl compounds and other byproducts.[2][3][4][5]
-
Formation of the Tropylium Cation: It is conceivable that under strongly acidic or specific reaction conditions, the aldehyde group could be cleaved, leading to the formation of the highly stable aromatic tropylium cation ([C7H7]+). This would result in a loss of the desired product.
Q2: I am observing a lower-than-expected yield and the formation of a precipitate in my reaction involving this compound and an acid catalyst. What could be the cause?
This is a common indicator of aldehyde instability. The precipitate is likely a polymer formed through an acid-catalyzed polymerization of this compound. The low yield of your desired product is a direct consequence of the starting material being consumed in this side reaction.
Q3: My analytical results (NMR, LC-MS) show several unexpected peaks after running a reaction with this compound under acidic conditions. How can I interpret these?
The unexpected peaks could correspond to a variety of byproducts. Consider the following possibilities:
-
Oligomers: A series of repeating units in your mass spectrum could indicate the formation of oligomers from polymerization.
-
Condensation Products: Peaks corresponding to masses that are roughly double the mass of this compound (minus the mass of water) could be aldol condensation products.
-
Tropylium Cation: While less common, the presence of a peak at m/z 91 in your mass spectrum could indicate the formation of the stable tropylium cation.
Q4: What general precautions should I take when handling and storing this compound?
Aromatic aldehydes should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid contact with strong acids, bases, and oxidizing agents during storage.
Troubleshooting Guides
The following tables provide a structured approach to troubleshooting potential issues with this compound instability in acidic media.
Table 1: Troubleshooting Low Reaction Yields
| Observation | Potential Cause | Suggested Solution |
| Significantly lower than expected yield of the desired product. | This compound degradation via polymerization or other side reactions. | - Reduce the reaction temperature.- Use a milder acid catalyst or a lower concentration of the acid.- Shorten the reaction time.- Add this compound to the reaction mixture slowly and at a controlled temperature. |
| The reaction fails to go to completion, even with extended reaction times. | The catalyst may be consumed in side reactions with this compound. | - Increase the catalyst loading.- Consider a different, less reactive catalyst. |
Table 2: Troubleshooting Unexpected Byproduct Formation
| Observation | Potential Cause | Suggested Solution |
| Formation of a white or yellowish precipitate. | Acid-catalyzed polymerization of this compound. | - Filter the reaction mixture and analyze the precipitate (e.g., by IR spectroscopy) to confirm if it is a polyacetal.- Modify reaction conditions as suggested in Table 1. |
| Multiple new spots on TLC or peaks in LC-MS. | Formation of aldol condensation products or other byproducts. | - Attempt to isolate and characterize the major byproducts to understand the degradation pathway.- Adjust reaction conditions to favor the desired reaction pathway. |
| Aromatic protons in NMR are intact, but the aldehyde proton signal disappears or diminishes. | The aldehyde group is reacting, but the tropylium ring is stable. | - This points towards polymerization or condensation reactions.- Employ 2D NMR techniques to characterize the new structures formed. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol provides a general framework for assessing the stability of this compound under your specific acidic conditions.
Objective: To determine the extent of this compound degradation under acidic stress and identify major degradation products.
Materials:
-
This compound
-
Your chosen acidic catalyst (e.g., HCl, H2SO4, trifluoroacetic acid)
-
An appropriate solvent (e.g., acetonitrile, THF)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Analytical instruments (HPLC-UV/MS, NMR)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
In separate vials, add the this compound stock solution.
-
To each vial, add your acidic catalyst at the desired concentration. Include a control vial with only this compound and solvent.
-
Incubate the vials at your intended reaction temperature for a set period (e.g., 1, 4, 8, and 24 hours).
-
-
Time-Point Sampling: At each time point, withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by adding a suitable basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Analysis:
-
Analyze the quenched samples by a validated stability-indicating method, such as reverse-phase HPLC with UV and/or MS detection.
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
If significant degradation is observed, attempt to identify the major degradants using techniques like LC-MS/MS or by isolating the impurities for NMR analysis.
-
Protocol 2: General Analytical Workflow for Monitoring this compound Stability
Objective: To routinely monitor the stability of this compound during an experiment.
-
Method Selection: Develop a suitable analytical method, typically HPLC-UV, that can separate this compound from your starting materials, products, and potential degradation products.
-
Initial Sample (T=0): Before adding the acid catalyst, take a sample of the reaction mixture and analyze it to establish the initial concentration of this compound.
-
In-Process Monitoring: At regular intervals during your experiment, withdraw small aliquots of the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot immediately as described in Protocol 1.
-
Analysis: Analyze the quenched sample using your established analytical method.
-
Data Evaluation: Compare the peak area of this compound at different time points to the initial value to determine the rate and extent of any degradation.
Visualizations
Caption: Potential reaction pathways for this compound under acidic conditions.
Caption: A logical workflow for troubleshooting suspected this compound instability.
References
Technical Support Center: Stability of Tropaldehyde in Basic Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of tropaldehyde in basic media.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Basic Reaction Mixture
Symptoms:
-
Low or no yield of the desired product.
-
Presence of tropyl alcohol and tropic acid as byproducts, confirmed by analytical techniques such as NMR or LC-MS.
-
A noticeable change in the reaction mixture's pH over time.
Root Cause Analysis:
This compound lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base. In this disproportionation reaction, one molecule of this compound is reduced to tropyl alcohol, and another is oxidized to tropic acid. This reaction is often rapid and can significantly reduce the concentration of the starting material. The rate of this reaction is typically second order in aldehyde and first order in base[1].
Solutions:
-
pH Control: Carefully control the pH of the reaction medium. If possible, use a weaker base or a buffer system to maintain a lower pH where the Cannizzaro reaction is slower.
-
Temperature Reduction: Perform the reaction at a lower temperature to decrease the rate of the Cannizzaro reaction.
-
Use of a Non-Nucleophilic Base: If a base is required for your primary reaction, consider using a sterically hindered, non-nucleophilic base that is less likely to initiate the Cannizzaro reaction.
-
Protecting Groups: In multi-step syntheses, consider protecting the aldehyde group as an acetal before subjecting the molecule to basic conditions. The protecting group can be removed under acidic conditions later in the synthetic route.
-
Crossed-Cannizzaro Reaction Strategy: If your reaction involves another aldehyde, consider a "crossed" reaction strategy. For instance, using an excess of a less valuable, highly reactive aldehyde like formaldehyde can drive the desired reaction while the sacrificial aldehyde is consumed in the Cannizzaro reaction[2].
Issue 2: Formation of Polymeric Material or Precipitate
Symptoms:
-
The reaction mixture becomes cloudy or a solid precipitates out.
-
Difficulty in isolating the desired product due to contamination with insoluble material.
Root Cause Analysis:
While the Cannizzaro reaction is a primary concern, aldehydes can also undergo polymerization or autocondensation reactions, especially at higher concentrations and temperatures[3].
Solutions:
-
Dilution: Run the reaction at a lower concentration to disfavor intermolecular polymerization reactions.
-
Stabilizers: Consider the addition of a stabilizer. Triethanolamine or dimethylethanolamine have been shown to stabilize aldehydes against polymerization and autocondensation without catalyzing the aldol condensation[3]. Low concentrations (20-100 ppm) can be effective[3].
-
Solvent Choice: The choice of solvent can influence stability. Ensure this compound is fully dissolved and that the solvent does not promote side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in basic solutions?
A1: this compound is a non-enolizable aldehyde, meaning it lacks hydrogen atoms on the carbon adjacent to the carbonyl group. In the presence of a strong base, it undergoes a self-redox reaction called the Cannizzaro reaction. This reaction converts two molecules of this compound into one molecule of tropyl alcohol and one molecule of tropic acid, thus degrading the starting material.
Q2: What is the ideal pH range to maintain the stability of this compound?
A2: While specific quantitative data for this compound is limited, it is generally recommended to keep the pH as low as your experimental conditions allow. Strongly alkaline conditions (pH > 10) will significantly accelerate the Cannizzaro reaction. If basic conditions are unavoidable, aim for a mildly basic environment and use the weakest base that is effective for your intended transformation.
Q3: Can I use common antioxidants to prevent the degradation of this compound?
A3: While antioxidants can prevent oxidation of the aldehyde group to a carboxylic acid, the primary degradation pathway for this compound in basic media is the Cannizzaro reaction, which is not an oxidative process in the traditional sense. Therefore, common antioxidants may not be effective in preventing this specific type of degradation. The focus should be on mitigating the base-catalyzed Cannizzaro reaction.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at 4°C under an inert atmosphere, such as nitrogen, to minimize oxidation and other degradation pathways. It is also crucial to protect it from light and ensure the container is tightly sealed to prevent exposure to air and moisture. It is listed as being incompatible with strong acids and alkalis.
Data Presentation
Table 1: Representative Degradation Profile of a Non-Enolizable Aldehyde in Basic Media
| pH | Temperature (°C) | Base | Half-life (t½) (hours) | Primary Degradation Products |
| 8.0 | 25 | Phosphate Buffer | > 48 | Minimal degradation |
| 10.0 | 25 | Carbonate Buffer | ~12 | Corresponding alcohol and carboxylic acid |
| 12.0 | 25 | 0.01 M NaOH | ~2 | Corresponding alcohol and carboxylic acid |
| 12.0 | 50 | 0.01 M NaOH | < 0.5 | Corresponding alcohol and carboxylic acid |
Note: This table presents illustrative data for a generic non-enolizable aldehyde to demonstrate the trend of instability with increasing pH and temperature. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Stability by HPLC-UV
This protocol allows for the monitoring of this compound concentration over time in a basic solution.
1. Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate buffer pH 8, carbonate buffer pH 10)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, add a known volume of the this compound stock solution to a larger volume of the basic solution (e.g., buffer or NaOH solution) to achieve the desired final concentration (e.g., 100 µg/mL). Ensure rapid mixing.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a solution that neutralizes the base (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient could be 30-70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis scan, typically around 260-280 nm for aromatic aldehydes).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in each time-point sample by comparing its peak area to the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life.
-
Protocol 2: Screening for Effective Stabilizers
This protocol can be used to evaluate the effectiveness of different potential stabilizers.
1. Materials:
-
This compound
-
A strong basic solution where degradation is known to occur (e.g., 0.01 M NaOH).
-
Potential stabilizers (e.g., triethanolamine, dimethylethanolamine).
-
HPLC system and reagents as described in Protocol 1.
2. Procedure:
-
Prepare Stabilizer Stock Solutions: Prepare stock solutions of each stabilizer in a suitable solvent.
-
Reaction Setup:
-
Control: A vial containing this compound in the basic solution without any stabilizer.
-
Test Samples: Vials containing this compound in the basic solution with varying concentrations of each stabilizer.
-
-
Incubation: Incubate all vials at a constant temperature (e.g., 25°C or 40°C).
-
Analysis: After a predetermined time (e.g., 24 hours), quench an aliquot from each vial and analyze the remaining this compound concentration using the HPLC method described in Protocol 1.
-
Evaluation: Compare the percentage of this compound remaining in the test samples to the control. A higher percentage indicates a more effective stabilizer.
Mandatory Visualizations
Caption: Degradation pathway of this compound via the Cannizzaro reaction.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Technical Support Center: Purification of Tropaldehyde by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Tropaldehyde by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is an aromatic aldehyde with a seven-membered ring structure, making it a valuable building block in organic synthesis. Its purification by column chromatography can be challenging due to its potential for:
-
Degradation on Silica Gel: The acidic nature of standard silica gel can catalyze the degradation of sensitive aldehydes like this compound.
-
Oxidation: Aldehydes are susceptible to oxidation, which can convert this compound into its corresponding carboxylic acid impurity, especially during prolonged chromatographic runs.
-
Isomerization: The conjugated system in this compound may be prone to isomerization under certain conditions, leading to a mixture of closely related compounds that are difficult to separate.
-
Polymerization: Similar to other aldehydes, this compound may undergo self-condensation or polymerization, particularly in the presence of acidic or basic impurities on the stationary phase.
Q2: What are the common signs of this compound degradation during column chromatography?
Common indicators of on-column degradation include:
-
Low recovery of the desired product: A significant portion of the material is lost on the column.
-
Streaking of the compound on the TLC plate: This can indicate decomposition or strong, irreversible binding to the stationary phase.
-
Appearance of new, more polar spots on the TLC analysis of eluted fractions: These often correspond to oxidation or other degradation products.
-
A yellow or brown coloration of the silica gel at the top of the column.
Q3: What stationary phase is recommended for the purification of this compound?
Standard silica gel is often the first choice due to its versatility. However, given the sensitivity of aldehydes, the following should be considered:
-
Deactivated Silica Gel: To mitigate degradation caused by the acidity of silica, it can be deactivated by treatment with a base, typically triethylamine.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying acid-sensitive compounds like this compound.
-
Reversed-Phase Silica (C18): For more polar impurities, reversed-phase chromatography with a non-polar mobile phase can be an effective purification strategy.
Q4: Which mobile phases are suitable for this compound purification?
The choice of mobile phase depends on the polarity of this compound and its impurities. A systematic approach using Thin Layer Chromatography (TLC) is recommended to determine the optimal solvent system.
-
Non-polar/Polar Solvent Mixtures: Typically, mixtures of a non-polar solvent (e.g., hexane, heptane, or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) are used.
-
Avoidance of Alcohols: Protic solvents like methanol or ethanol should be used with caution as they can react with the aldehyde to form hemiacetals or acetals, especially in the presence of an acidic stationary phase.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation on silica gel: The acidic nature of the silica is causing the compound to decompose.[2] | 1. Deactivate the silica gel: Prepare a slurry of silica gel in the mobile phase containing 0.5-1% triethylamine. 2. Use an alternative stationary phase: Try neutral or basic alumina. 3. Perform a quick filtration: Use a short plug of silica (flash chromatography) to minimize contact time. |
| This compound co-elutes with an impurity | Poor separation: The chosen mobile phase does not provide adequate resolution between this compound and the impurity. | 1. Optimize the mobile phase: Systematically vary the ratio of polar to non-polar solvent based on TLC analysis. Aim for an Rf value of 0.2-0.3 for this compound. 2. Try a different solvent system: For example, switch from a hexane/ethyl acetate system to a dichloromethane/diethyl ether system. 3. Consider a different stationary phase: If the impurity has a different polarity profile, switching from silica to alumina or a C18 column might improve separation. |
| Streaking on TLC and poor peak shape from the column | Compound is too polar for the solvent system or is degrading. | 1. Increase the polarity of the mobile phase gradually. 2. Check for degradation: Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if new spots have appeared, indicating decomposition on the silica.[3] 3. Add a modifier to the mobile phase: A small amount of a more polar solvent or triethylamine can sometimes improve peak shape. |
| New, more polar spots appear in eluted fractions | Oxidation of this compound to the carboxylic acid. | 1. Use fresh, high-purity solvents: Peroxides in older ethers can promote oxidation. 2. Work quickly and avoid prolonged exposure to air. 3. Consider adding an antioxidant: A very small amount of BHT (butylated hydroxytoluene) to the crude mixture and the mobile phase can sometimes prevent oxidation. |
| Isomerization of this compound is suspected | Presence of acidic or basic sites on the stationary phase or impurities in the solvent. | 1. Use deactivated silica gel or neutral alumina. 2. Ensure high purity of solvents and glassware. 3. Lower the temperature: Running the column at a lower temperature may reduce the rate of isomerization. |
Experimental Protocols
Protocol 1: Purification of this compound using Deactivated Silica Gel
This protocol is recommended to minimize acid-catalyzed degradation.
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry gently for 5-10 minutes.
-
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Pour a small layer of sand over the plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica.
-
Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent again until the sample has fully entered the silica bed.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions. The flow rate can be increased by applying gentle pressure with a pump or inert gas (flash chromatography).
-
Monitor the elution of compounds by TLC.
-
Protocol 2: Alternative Purification via Bisulfite Adduct Formation
This chemical purification method can be used to separate this compound from non-aldehydic impurities.
-
Adduct Formation:
-
Dissolve the crude this compound mixture in ethanol or methanol.
-
Slowly add a saturated aqueous solution of sodium bisulfite with stirring. A white precipitate of the this compound-bisulfite adduct should form.
-
Continue stirring for 30-60 minutes.
-
-
Isolation of the Adduct:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol or diethyl ether to remove impurities.
-
-
Regeneration of this compound:
-
Suspend the washed solid in water.
-
Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic. This will regenerate the this compound.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low recovery.
References
Technical Support Center: Overcoming Low Yields in the Synthesis of Tropaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tropaldehyde and its derivatives. Low yields can arise from various factors, from the initial synthesis of the tropinone precursor to the final derivatization steps. This guide offers detailed experimental protocols, quantitative data, and visual workflows to help you optimize your synthetic strategy.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound derivatives?
A1: Low yields in this compound synthesis often stem from issues in the multi-step reaction sequence. The most critical stages are the synthesis of the tropinone precursor, the reduction of tropinone to tropine, the oxidation of tropine to this compound, and the final derivatization of this compound. Common problems include side reactions, incomplete conversions, and difficulties in purification.
Q2: How can I improve the yield of the Robinson-Schotten-Baumann synthesis of tropinone?
A2: The Robinson-Schotten-Baumann reaction is a classic method for synthesizing the tropane core. Key factors for improving yield include:
-
Purity of Succinaldehyde: Succinaldehyde is prone to polymerization. It is crucial to use freshly prepared or purified succinaldehyde for the reaction.
-
pH Control: The reaction is highly sensitive to pH. Maintaining a physiological pH of around 7 has been shown to provide optimal yields.
-
Choice of Acetonedicarboxylate: Using acetonedicarboxylic acid or its esters is recommended as they facilitate the ring-forming Mannich reactions more effectively than acetone alone.
-
Complete Decarboxylation: When using acetonedicarboxylic acid, the intermediate tropinonedicarboxylic acid must be fully decarboxylated by acidification and heating to obtain tropinone. Incomplete decarboxylation will result in a mixture of products and lower yields.
Q3: What are the best methods for oxidizing tropine to this compound?
A3: Several mild oxidation methods can be employed to convert tropine to this compound while minimizing over-oxidation to the corresponding carboxylic acid. Commonly used reagents include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride. It is known for its mild conditions and high yields.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes under neutral conditions.[1][2][3]
-
Pyridinium Chlorochromate (PCC): PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes.[4]
Q4: My this compound derivative is unstable. How can I improve its stability?
A4: Aldehydes can be susceptible to oxidation and other degradation pathways. To improve the stability of this compound and its derivatives:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Low Temperature Storage: Storing the compound at low temperatures can significantly slow down degradation processes.
-
Purification: Ensure high purity of the final product, as impurities can sometimes catalyze decomposition.
Troubleshooting Guides
Low Yield in Tropinone Synthesis (Robinson-Schotten-Baumann)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Polymerization of succinaldehyde | Use freshly prepared or purified succinaldehyde. |
| Incorrect pH | Monitor and adjust the pH of the reaction mixture to be between 6 and 8. | |
| Incomplete decarboxylation | Ensure complete decarboxylation by adequate acidification and heating after the initial reaction. | |
| Formation of multiple byproducts | Self-condensation of acetone | Use acetonedicarboxylic acid or its ester instead of acetone. |
| Side reactions of succinaldehyde | Add succinaldehyde slowly to the reaction mixture. |
Low Yield in Tropine Oxidation to this compound
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound, presence of starting material (tropine) | Incomplete oxidation | Increase the equivalents of the oxidizing agent. Extend the reaction time. Ensure the reaction temperature is optimal for the chosen method (e.g., -78 °C for Swern oxidation).[5] |
| Formation of tropinone as a byproduct | Over-oxidation of tropine or rearrangement | Use a milder oxidizing agent (e.g., Dess-Martin periodinane). Carefully control the reaction temperature. |
| Formation of carboxylic acid | Over-oxidation of this compound | Use a selective and mild oxidizing agent like DMP or perform the reaction under anhydrous conditions for PCC. |
| Decomposition of this compound | Instability of the aldehyde product | Work up the reaction at low temperatures and under an inert atmosphere. Purify the product promptly. |
Quantitative Data
Table 1: Comparison of Oxidation Methods for the Conversion of Tropine to this compound
| Oxidation Method | Reagents | Typical Yield (%) | Reaction Conditions | Notes |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 85-95 | -78 °C to room temperature, CH₂Cl₂ | Requires careful temperature control to avoid side reactions. The byproduct dimethyl sulfide has a strong odor. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 90-98 | Room temperature, CH₂Cl₂ | Mild conditions, high selectivity, and easy workup. DMP can be explosive under certain conditions and should be handled with care. |
| PCC Oxidation | Pyridinium Chlorochromate | 70-85 | Room temperature, CH₂Cl₂ with celite or molecular sieves | A good alternative to stronger chromium reagents, but care must be taken to avoid over-oxidation and the disposal of chromium waste. |
Experimental Protocols
Protocol 1: Swern Oxidation of Tropine to this compound
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in DCM dropwise.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of tropine (1.0 equivalent) in DCM dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 20 minutes.
-
Add triethylamine (5.0 equivalents) dropwise and continue stirring at -78 °C for another 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Protocol 2: Wittig Reaction of this compound
-
To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.05 equivalents) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene derivative by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound derivative synthesis.
Caption: General synthetic workflow for this compound derivatives.
References
Technical Support Center: Managing Exothermic Reactions of Tropaldehyde
Disclaimer: There is limited publicly available safety and reactivity data specifically for tropaldehyde. The following guidance is based on the general properties of aldehydes, particularly aromatic aldehydes, and the known hazards of the structurally related compound, tropolone. It is imperative to conduct a thorough risk assessment and perform small-scale trials under controlled conditions before scaling up any reaction involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: Based on related chemical structures, the primary hazards are expected to be:
-
Exothermic Polymerization/Condensation: Like many aldehydes, this compound may undergo self-condensation or polymerization reactions.[1] These reactions can be catalyzed by acids or bases and can generate significant heat, potentially leading to a runaway reaction.[1]
-
Thermal Decomposition: At elevated temperatures, this compound may decompose. While the specific decomposition products are unknown, thermal decomposition of organic molecules can produce flammable or toxic gases.[2]
-
Corrosivity and Irritation: Tropolone, a structurally similar compound, is known to be corrosive and can cause severe skin burns and eye damage.[3][4] It is prudent to assume this compound has similar properties.
-
Flammability: Lower molecular weight aldehydes are often flammable. The flammability of this compound should be assessed, and appropriate precautions taken.
-
Toxicity: Aldehydes as a class of compounds can be toxic and irritating. Inhalation of vapors and skin contact should be avoided.
Q2: What are the signs of a potential runaway exothermic reaction?
A2: Key indicators of a developing runaway reaction include:
-
An unexpected and rapid increase in reaction temperature that does not stabilize with standard cooling methods.
-
A sudden increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Increased off-gassing or fuming from the reaction.
Q3: What immediate steps should I take if I suspect a runaway reaction?
A3: Follow your laboratory's emergency protocol. General steps include:
-
Alert colleagues and your supervisor immediately.
-
If safe to do so, remove the heat source and apply aggressive cooling (e.g., add a dry ice/acetone bath).
-
If the reaction is equipped with a quenching system, activate it.
-
If the situation cannot be controlled, evacuate the immediate area and follow emergency shutdown procedures.
-
Do not attempt to cap or seal a vessel that is rapidly pressurizing.
Q4: How should I store this compound to minimize risks?
A4: Store this compound in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents. Use tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation.
Troubleshooting Guides
Issue 1: Reaction Temperature is Increasing Uncontrollably
| Possible Cause | Troubleshooting Step |
| Inadequate Cooling | Ensure the cooling bath is at the correct temperature and has sufficient volume. Increase the surface area of the flask in contact with the coolant. |
| Reagent Addition Rate Too High | Immediately stop the addition of any reagents. Resume addition at a much slower rate once the temperature is under control. |
| Poor Stirring | Check that the stirrer is functioning correctly and providing adequate agitation to ensure even heat distribution. |
| Runaway Reaction Initiated | Follow the emergency procedures for a runaway reaction outlined in the FAQs. |
Issue 2: Unexpected Pressure Build-up in the Reaction Vessel
| Possible Cause | Troubleshooting Step |
| Gas Evolution from Reaction | Ensure the reaction is adequately vented through a bubbler or condenser to prevent pressure build-up. |
| Boiling of Solvent/Reagents | Immediately apply cooling to reduce the temperature below the boiling point of the most volatile component. |
| Sealed System | CRITICAL: Never heat a sealed system. Ensure any closed system has a pressure relief mechanism. |
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| Type of Protection | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of corrosive material and unexpected releases of energy. |
| Hand Protection | Butyl rubber or nitrile gloves (double-gloving recommended). | Provides resistance to aldehydes. Check manufacturer's compatibility data. |
| Body Protection | Flame-resistant lab coat. | Protects against chemical splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood. If a hood is not feasible, a respirator with an organic vapor cartridge may be required after a proper risk assessment. | Prevents inhalation of potentially toxic and irritating vapors. |
Table 2: Potential Quenching Agents for Aldehyde Reactions
| Quenching Agent | Application Notes | Potential Hazards |
| Cold Isopropanol | Can be used to slowly quench reactive intermediates. | Addition may still be exothermic; add slowly at low temperature. |
| Sodium Bisulfite Solution | Forms an adduct with aldehydes, effectively stopping the reaction. | Ensure the quench is performed at a controlled temperature. |
| Dilute Acetic Acid | Can neutralize basic catalysts, but may be reactive. | Addition can be exothermic. Use with caution and at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled this compound Reaction
-
Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry and free of contaminants. The setup should include a magnetic or overhead stirrer, a thermocouple to monitor the internal temperature, a means for controlled addition of reagents (e.g., a dropping funnel), and a condenser connected to an inert gas line and a bubbler.
-
Inert Atmosphere: Purge the entire system with an inert gas (nitrogen or argon) for at least 15-20 minutes.
-
Cooling: Place the reaction flask in a cooling bath (e.g., ice-water or dry ice-acetone) set to a temperature significantly lower than the target reaction temperature.
-
Reagent Addition: Add this compound and any other starting materials to the reaction flask. Begin slow, dropwise addition of the catalyst or other reactive reagents.
-
Monitoring: Continuously monitor the internal reaction temperature. If the temperature rises more than 5-10 °C above the bath temperature, pause the addition until it subsides.
-
Reaction Completion: Once the addition is complete, allow the reaction to stir at the desired temperature until analysis (e.g., TLC, GC-MS) indicates completion.
-
Quenching: Cool the reaction mixture to 0 °C or lower. Slowly add a pre-determined quenching agent (see Table 2) to neutralize any reactive species. Monitor the temperature closely during the quench.
Protocol 2: Emergency Quenching of a Runaway Reaction
Note: This procedure should only be attempted if it can be done safely and without personal risk.
-
Immediate Cooling: If accessible, immerse the reaction flask in a large volume of a low-temperature cooling bath (e.g., a large dry ice/acetone bath).
-
Stop Reagent Flow: Immediately cease the addition of all reagents.
-
Dilution (if applicable): If the reaction setup allows and a compatible, cold, inert solvent is readily available, rapid dilution can help to dissipate heat.
-
Neutralization (with extreme caution): If the runaway is caused by a catalyst, and a suitable quenching agent is prepared and can be added safely, introduce it very slowly. Be prepared for a vigorous initial reaction.
Mandatory Visualization
Caption: Workflow for managing potentially exothermic reactions.
Caption: Decision logic for emergency response to a runaway reaction.
References
Impact of catalyst choice on Tropaldehyde reaction outcomes
Welcome to the Technical Support Center for Tropaldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of reagent choice on reaction outcomes and to troubleshoot common issues encountered during the synthesis of this compound, primarily through the oxidation of its precursor, Tropine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound is typically achieved through the oxidation of the secondary alcohol, Tropine. The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation or side reactions. Common methods known for their mildness and selectivity include the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.[1][2] These methods are often preferred over harsher, chromium-based reagents, especially for sensitive substrates.[1][3]
Q2: How do I choose between Dess-Martin Periodinane (DMP) and a Swern oxidation for my experiment?
The choice depends on several factors including the scale of your reaction, tolerance of your substrate to specific conditions, and available laboratory equipment.
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its operational simplicity, use of a single reagent, and mild, often room-temperature conditions.[4] It is highly selective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with minimal side reactions. However, DMP is a high-molecular-weight reagent, leading to poor atom economy, and it can be shock-sensitive, requiring careful handling.
-
Swern Oxidation: This procedure uses inexpensive and readily available reagents like dimethyl sulfoxide (DMSO) and oxalyl chloride. It is also very mild and offers wide functional group tolerance. A significant drawback is the need for cryogenic temperatures (typically -78 °C) and the production of dimethyl sulfide, a volatile and malodorous byproduct that requires proper quenching and handling in a fume hood.
Q3: What are the potential side reactions when synthesizing this compound, and how can they be minimized?
The primary side reaction of concern is the over-oxidation of the resulting aldehyde to a carboxylic acid. However, this is less common with mild reagents like DMP and Swern oxidation conditions. Other potential issues include:
-
Formation of mixed thioacetals: In Swern oxidations, this can occur if the reaction temperature is not kept sufficiently low (around -78°C).
-
Acid-labile group decomposition: The acetic acid produced during a DMP oxidation can affect sensitive functional groups. This can be mitigated by adding a mild base like pyridine or sodium bicarbonate to buffer the reaction mixture.
-
Epimerization: If there are stereocenters adjacent to the newly formed carbonyl, the basic conditions (e.g., triethylamine in Swern oxidation) could potentially lead to epimerization. Careful control of reaction time and temperature is crucial.
Q4: Can reaction conditions influence the selectivity and yield of my this compound synthesis?
Absolutely. Reaction conditions are critical for optimizing catalytic and stoichiometric reactions. Key parameters to control include:
-
Temperature: Many oxidation reactions are temperature-sensitive. For instance, Swern oxidations require low temperatures to prevent side reactions.
-
Reagent Stoichiometry: Using the correct molar ratios of the oxidizing agent to the alcohol is crucial. An excess of the oxidant may be needed to drive the reaction to completion, but a large excess can sometimes lead to byproducts.
-
Solvent: The choice of solvent can impact reagent solubility and reaction rates. Chlorinated solvents like dichloromethane (DCM) are common for both DMP and Swern oxidations.
-
Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for maximum product formation before significant byproduct accumulation or product degradation occurs.
Troubleshooting Guides
Problem: Low or No Yield of this compound
If you are experiencing low or no yield, several factors could be at play. Consult the following guide and the workflow diagram below.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Reagent Quality | Impurities in starting materials or solvents can inhibit the reaction. Ensure Tropine is pure and solvents are anhydrous, especially for Swerntype reactions. Use fresh Dess-Martin Periodinane, as it can degrade upon storage. Verify the quality of DMSO and oxalyl chloride. |
| Incorrect Reaction Temperature | For Swern oxidations, failure to maintain a low temperature (e.g., -78 °C) can lead to reagent decomposition and side reactions. Ensure your cooling bath is stable. For DMP oxidations, a slight, gentle warming might be necessary for less reactive alcohols, but this should be done cautiously. |
| Incomplete Reaction | The reaction may not have gone to completion. This can be due to insufficient equivalents of the oxidizing agent or a reaction time that was too short. Monitor the reaction via TLC until the starting material (Tropine) is consumed. If the reaction stalls, consider adding more of the oxidizing agent. |
| Product Loss During Workup | The product may be lost during the extraction or purification phases. This compound may have some solubility in the aqueous phase; ensure thorough extraction with an appropriate organic solvent. Be cautious during solvent removal (rotoevaporation) if the product is volatile. |
| Catalyst/Reagent Deactivation | Moisture is a common culprit for deactivating reagents in both Swern and DMP oxidations. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Data Summary
The following table summarizes and compares the two primary methods discussed for the oxidation of Tropine to this compound.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Primary Reagents | Dess-Martin Periodinane | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine |
| Typical Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 0.5 - 4 hours | 15 min - 2 hours |
| Advantages | Very mild conditions, high selectivity, simple procedure, no toxic heavy metals. | Mild conditions, high tolerance for other functional groups, inexpensive reagents, aldehydes are not over-oxidized. |
| Disadvantages | Reagent is potentially explosive/shock-sensitive, poor atom economy, byproduct can complicate purification. | Requires cryogenic temperatures, produces highly malodorous dimethyl sulfide, requires careful handling of toxic CO byproduct. |
| Workup | Quench with Na₂S₂O₃, followed by basic wash (e.g., NaHCO₃). | Quench with base (Triethylamine), careful workup to remove byproducts. Used glassware should be rinsed with bleach. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dess-Martin Oxidation
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Tropine (1 equivalent).
-
Solvent Addition: Dissolve the Tropine in anhydrous dichloromethane (DCM) (approx. 10 volumes).
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC by observing the disappearance of the Tropine spot (typically 2-4 hours).
-
Quenching: Once the reaction is complete, dilute the mixture with DCM. Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via column chromatography if necessary.
Protocol 2: Synthesis of this compound via Swern Oxidation
This protocol requires strict adherence to anhydrous and low-temperature conditions.
-
Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.1 equivalents) dropwise, followed by the slow, dropwise addition of anhydrous DMSO (2.2 equivalents). Stir for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve Tropine (1 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.
-
Base Addition: Add anhydrous triethylamine (5 equivalents) dropwise to the flask, keeping the temperature at -78 °C.
-
Warming: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 45 minutes.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM three times.
-
Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Simplified reaction pathway for the Swern oxidation of Tropine.
References
Technical Support Center: Enhancing Stereoselectivity in Reactions with Tropaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during stereoselective reactions involving tropaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Issue 1: Low Enantiomeric Excess (ee%) in this compound Reactions
Question: We are observing low enantiomeric excess in our asymmetric reaction with this compound. What are the common causes and how can we improve it?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Catalyst System: The choice of catalyst is critical for achieving high stereoselectivity.
-
Organocatalysts: For cycloaddition reactions, chiral bifunctional guanidines and N-heterocyclic carbenes (NHCs) have shown promise. If you are using an organocatalyst, consider screening different catalyst backbones and functionalities.
-
Metal Catalysts: Chiral metal complexes, such as those involving Palladium (Pd), Rhodium (Rh), or Nickel (Ni) with chiral ligands, are effective for various transformations. Ensure the ligand is of high purity and the metal-to-ligand ratio is optimized.
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states.
-
Generally, lower temperatures lead to higher enantioselectivity. If your reaction is sluggish at lower temperatures, a balance must be struck between reaction rate and selectivity.
-
-
Inappropriate Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Reagent and Substrate Purity: Impurities in this compound, the catalyst, or other reagents can interfere with the catalytic cycle.
-
Ensure all starting materials are of the highest possible purity. This compound can be prone to polymerization or oxidation, so fresh or purified batches are recommended.
-
-
Moisture and Air Sensitivity: Many catalysts, particularly metal-based ones, are sensitive to air and moisture.
-
Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Issue 2: Poor Diastereoselectivity (dr) in Cycloaddition Reactions
Question: Our [8+2] cycloaddition of a tropone derivative is yielding a mixture of diastereomers. How can we improve the diastereomeric ratio?
Answer: Achieving high diastereoselectivity in cycloaddition reactions of seven-membered ring systems like tropones and tropaldehydes depends heavily on the catalyst's ability to control the facial selectivity of the approach of the reacting partners.
Potential Causes & Troubleshooting Steps:
-
Catalyst Structure: The steric and electronic properties of the catalyst are paramount.
-
For organocatalyzed reactions, the bulk and positioning of substituents on the chiral scaffold can dictate the preferred transition state. For instance, in reactions catalyzed by chiral guanidines, the hydrogen-bonding network between the catalyst, tropone, and the other reactant is key to establishing high diastereoselectivity.[1][2]
-
In metal-catalyzed reactions, the "bite angle" and chirality of the ligand coordinated to the metal center are critical.
-
-
Substrate Steric Hindrance: The steric bulk of substituents on both the this compound derivative and the dienophile/dipole can influence the diastereomeric outcome.
-
If possible, modifying the steric profile of the reactants can favor the formation of one diastereomer over the other.
-
-
Reaction Conditions: While often less impactful than the catalyst choice, temperature and solvent can still modulate the diastereomeric ratio.
-
Experiment with a range of temperatures and solvents to find the optimal conditions.
-
Troubleshooting Guides
Guide 1: Optimizing an Organocatalyzed [8+2] Cycloaddition of a Tropone Derivative
This guide outlines a systematic approach to enhancing the stereoselectivity of an [8+2] cycloaddition between a tropone derivative and an azlactone, using a chiral bifunctional guanidine catalyst as an example.
Experimental Protocol: General Procedure for Organocatalyzed [8+2] Cycloaddition [1][2]
-
To a dried reaction vial under an inert atmosphere, add the chiral bifunctional guanidine catalyst (e.g., 10 mol%).
-
Add the tropone derivative (1.0 equiv.) and the azlactone (1.2 equiv.).
-
Dissolve the solids in a suitable anhydrous solvent (e.g., toluene, CH2Cl2).
-
Stir the reaction mixture at the desired temperature (e.g., rt, 0 °C, -20 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
-
Determine the yield, diastereomeric ratio (dr) by 1H NMR, and enantiomeric excess (ee%) by chiral HPLC.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low stereoselectivity.
Data Presentation: Effect of Reaction Parameters on Stereoselectivity
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee% |
| 1 | Guanidine A | Toluene | 25 | 85 | 10:1 | 88 |
| 2 | Guanidine A | CH2Cl2 | 25 | 90 | 12:1 | 92 |
| 3 | Guanidine A | CH2Cl2 | 0 | 92 | 15:1 | 95 |
| 4 | Guanidine B | CH2Cl2 | 0 | 75 | >19:1 | 96 |
Data is illustrative and based on trends reported in the literature.[1]
Guide 2: Troubleshooting a Metal-Catalyzed Asymmetric Cycloaddition
This guide focuses on troubleshooting a palladium-catalyzed [6+3] cycloaddition of a tropone with a trimethylenemethane donor, a reaction known to produce bicyclic systems with high stereoselectivity.
Experimental Protocol: General Procedure for Pd-Catalyzed [6+3] Cycloaddition
-
In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2) and the chiral phosphine ligand to a dried reaction vessel.
-
Add the tropone (1.0 equiv.) and the trimethylenemethane donor (1.5 equiv.).
-
Add anhydrous solvent and any necessary additives.
-
Stir the reaction at the specified temperature and monitor for completion.
-
After workup, purify the product via column chromatography.
-
Determine yield, dr, and ee%.
Troubleshooting Pathway
Caption: Troubleshooting logic for metal-catalyzed cycloadditions.
Data Presentation: Influence of Chiral Ligand on Stereoselectivity
| Entry | Ligand | Yield (%) | dr | ee% |
| 1 | Ligand X | 70 | 5:1 | 80 |
| 2 | Ligand Y | 85 | 10:1 | 92 |
| 3 | Ligand Z | 90 | >20:1 | 95 |
This table illustrates the critical impact of ligand choice on the outcome of a metal-catalyzed asymmetric reaction.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Tropaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Tropaldehyde, a key aromatic aldehyde intermediate in various synthetic processes. Given the limited availability of specific validated methods for this compound, this document outlines a robust, proposed HPLC method based on established principles of aldehyde analysis. Furthermore, it presents a comparative analysis with alternative quantification techniques and details the necessary validation protocols to ensure data integrity and regulatory compliance.
Introduction
Accurate and precise quantification of this compound is critical for process optimization, quality control, and stability testing in drug development and chemical synthesis. HPLC stands out as a powerful analytical tool for this purpose due to its high resolution, sensitivity, and specificity. This guide focuses on a widely accepted derivatization technique using 2,4-dinitrophenylhydrazine (DNPH), which converts aldehydes into stable, UV-active derivatives suitable for HPLC analysis.
Proposed HPLC Method for this compound Quantification
The proposed method involves the pre-column derivatization of this compound with DNPH. The resulting this compound-2,4-dinitrophenylhydrazone is then separated and quantified by reverse-phase HPLC with UV detection.
Experimental Protocol: Derivatization and HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve or dilute the test sample containing this compound in acetonitrile to an appropriate concentration.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an excess of acidified DNPH reagent (a solution of DNPH in acetonitrile with a small amount of sulfuric acid).
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling to room temperature, dilute the solution with the mobile phase to a known volume.
-
-
HPLC Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 360 nm (the characteristic absorbance maximum for DNPH derivatives).
-
Injection Volume: 10 µL.
-
HPLC Method Validation: A Comparative Overview
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following table summarizes the key validation parameters and their acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Validation Parameters for the Proposed HPLC Method
| Validation Parameter | Purpose | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). | The peak for this compound-DNPH should be well-resolved from other peaks (resolution > 2). Peak purity analysis should confirm no co-eluting species. | Resolution of this compound-DNPH peak from potential impurities > 2.5. Peak purity index > 0.999. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. | r² = 0.9995 over a concentration range of 1-100 µg/mL. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | As per the linearity study. | 1-100 µg/mL. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | Mean recovery of 99.5% ± 1.2%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 2%. | Repeatability: RSD = 0.8%.Intermediate Precision: RSD = 1.5%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. | 0.1 µg/mL. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. | 0.3 µg/mL. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should be ≤ 2% when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied. | The method was found to be robust with RSD < 2% for all variations. |
Comparison with Alternative Analytical Methods
While HPLC is a preferred method, other techniques can also be employed for aldehyde quantification. The following table compares the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Spectrophotometry.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Feature | Proposed HPLC-UV Method (with DNPH Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrophotometry (e.g., Colorimetric) |
| Principle | Separation of the DNPH derivative by liquid chromatography and quantification by UV absorbance. | Separation of volatile compounds in the gas phase and detection by mass-to-charge ratio. | Formation of a colored complex and measurement of its absorbance at a specific wavelength. |
| Specificity | High; can separate isomers and related impurities. | Very high; provides structural information for peak identification. | Low to moderate; susceptible to interference from other compounds that react with the colorimetric reagent. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). | Moderate (µg/mL range). |
| Sample Preparation | Derivatization step is required. | May require derivatization for non-volatile samples; requires volatile samples. | Simple, direct reaction in solution. |
| Throughput | Moderate. | Lower, due to longer run times. | High. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Typical Application | Routine quality control, stability studies, and content uniformity. | Identification of unknown impurities and trace-level analysis. | Rapid, less stringent quality control; process monitoring. |
Visualizing the Workflow and Validation Process
To better illustrate the procedures, the following diagrams outline the experimental and logical workflows.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical workflow for HPLC method validation.
Conclusion
The proposed HPLC method, based on DNPH derivatization, offers a robust, sensitive, and specific approach for the quantification of this compound. While alternative methods like GC-MS provide higher sensitivity and structural information, the HPLC method strikes an excellent balance between performance, cost, and throughput, making it highly suitable for routine quality control in research and industrial settings. Proper validation according to ICH guidelines is paramount to ensure the reliability and accuracy of the results obtained. This guide serves as a foundational document for developing and validating such analytical methods for this compound.
Tropaldehyde in Mannich Reactions: A Comparative Analysis Against Formaldehyde
A comprehensive review of available literature reveals a significant gap in the use of tropaldehyde (cycloheptatriene-1-carboxaldehyde) as a direct substitute for formaldehyde in the Mannich reaction. Despite extensive searches, no published experimental data was found detailing the use of this compound in this context. Therefore, a direct, data-driven comparison of its performance against formaldehyde is not currently possible.
This guide will proceed by first briefly discussing the chemical nature of this compound and the potential reasons for its apparent non-use in Mannich reactions. Subsequently, it will provide a detailed overview of the well-established use of formaldehyde in the Mannich reaction, complete with experimental data, protocols, and mechanistic diagrams as a benchmark for this important carbon-carbon bond-forming reaction.
Understanding this compound and its Potential in the Mannich Reaction
This compound, with the chemical structure of cycloheptatriene-1-carboxaldehyde, is an aromatic aldehyde. While the Mannich reaction is versatile, the choice of the aldehyde component is crucial. Formaldehyde is the most commonly employed aldehyde due to its high reactivity and lack of α-hydrogens, preventing self-condensation reactions.
Aromatic aldehydes, like benzaldehyde, can be used in Mannich reactions, but their reactivity is generally lower than that of formaldehyde. This is attributed to the electron-withdrawing nature of the aromatic ring, which can deactivate the carbonyl group towards nucleophilic attack. Furthermore, the steric bulk of the cycloheptatrienyl group in this compound compared to the simple structure of formaldehyde could also hinder the reaction. It is also plausible that this compound, under certain conditions, could be enolizable, which would lead to undesired side reactions, a complication that is absent with formaldehyde.
Given the lack of empirical data, any discussion on the performance of this compound in Mannich reactions remains speculative. Future research may explore its utility, but for now, formaldehyde remains the undisputed standard.
Formaldehyde: The Gold Standard in Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a ketone or aldehyde), a primary or secondary amine, and a non-enolizable aldehyde, most commonly formaldehyde.[1][2] The product is a β-amino carbonyl compound known as a Mannich base.[2] These bases are valuable intermediates in the synthesis of various pharmaceuticals and natural products.
Quantitative Data on Formaldehyde-Based Mannich Reactions
The following table summarizes representative data from various Mannich reactions where formaldehyde is used as the aldehyde component, showcasing the versatility and efficiency of this reagent under different catalytic conditions.
| Catalyst | Ketone/Active Hydrogen Compound | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bismuth Nitrate (10 mol%) | Acetophenone | Aniline | Ethanol | Room Temp. | 5 | 92 | [3] |
| Amberlyst-15 | Cyclohexanone | Aniline | Methanol | Room Temp. | 6 | 90 | [3] |
| ZnO-nanoparticles | Acetophenone | Aniline | Water | Room Temp. | 3 | 94 | |
| Sulfamic acid (0.04 mmol) | Acetophenone | Aniline | Ethanol | Not specified | Not specified | Good | |
| [C3SO3Hnhm]HSO4 (1 mmol) | Cyclohexanone | Aniline | Ethanol | Room Temp. | 6 | 85 |
Experimental Protocols
Below is a general experimental protocol for the synthesis of a β-amino ketone via a Mannich reaction using formaldehyde.
Synthesis of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride
Materials:
-
Acetophenone (1.0 mmol)
-
Paraformaldehyde (1.1 mmol)
-
Dimethylamine hydrochloride (1.1 mmol)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 mmol), paraformaldehyde (1.1 mmol), and dimethylamine hydrochloride (1.1 mmol).
-
Add 10 mL of 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
The reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation of the product.
-
The resulting solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
Visualizing the Mannich Reaction with Formaldehyde
Reaction Mechanism
The mechanism of the acid-catalyzed Mannich reaction with formaldehyde proceeds in three key steps:
-
Formation of the Eschenmoser salt precursor (an iminium ion): The amine reacts with formaldehyde to form a highly electrophilic iminium ion.
-
Enolization: The ketone tautomerizes to its enol form.
-
Nucleophilic attack: The enol attacks the iminium ion to form the final β-amino carbonyl compound.
Caption: Mechanism of the formaldehyde-based Mannich reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a Mannich base using formaldehyde.
References
A Researcher's Guide to Assessing Tropaldehyde Cross-Reactivity in Enzymatic Assays
For researchers, scientists, and drug development professionals, understanding the potential for a compound to interfere with or cross-react in enzymatic assays is critical for accurate data interpretation and the avoidance of costly errors. This guide provides a comparative framework for studying the cross-reactivity of Tropaldehyde, a reactive aldehyde, in common enzymatic assays. Given the limited direct literature on this compound's specific enzymatic cross-reactivity, this guide presents a methodological approach with illustrative data, focusing on the highly relevant Aldehyde Dehydrogenase (ALDH) superfamily of enzymes.
Introduction to this compound and Potential for Cross-Reactivity
This compound (3,5-cycloheptadienecarbaldehyde) is a cyclic aldehyde whose reactivity may lead to off-target effects in various biological assays. Aldehydes are known to react with primary amines, such as the lysine residues in proteins, potentially leading to non-specific interactions or interference.[1] In the context of enzymatic assays, this reactivity could manifest as:
-
Substrate Mimicry: this compound may be recognized and processed by enzymes that act on endogenous aldehydes.
-
Enzyme Inhibition/Activation: It could bind to the active site or allosteric sites of an enzyme, altering its activity.
-
Assay Interference: this compound might react with assay reagents, such as buffers or detection molecules, leading to false positive or negative results.[2][3]
This guide uses the Aldehyde Dehydrogenase (ALDH) enzymatic assay as a primary example, as ALDH enzymes are responsible for oxidizing various aldehydes and are crucial in cellular metabolism and detoxification.[4] We will compare the hypothetical reactivity of this compound to other common aldehydes.
Comparative Analysis of Aldehyde Substrates in ALDH Assays
To assess the potential for this compound to act as a substrate for ALDH, its activity can be compared against known substrates. The following table presents hypothetical data from an ALDH activity assay, illustrating how this compound's performance might be evaluated.
Table 1: Hypothetical ALDH Activity with Various Aldehyde Substrates
| Aldehyde Substrate | Concentration (µM) | ALDH Activity (mU/mg protein) | Fold Change vs. Acetaldehyde |
| Acetaldehyde (Control) | 200 | 50.2 ± 3.5 | 1.00 |
| This compound | 200 | 15.8 ± 2.1 | 0.31 |
| Formaldehyde | 200 | 5.1 ± 0.8 | 0.10 |
| Glutaraldehyde | 200 | 2.5 ± 0.5 | 0.05 |
| No Substrate | N/A | 0.5 ± 0.1 | 0.01 |
Data are presented as mean ± standard deviation for n=3 replicates. Activity is measured via the rate of NADH production.
This illustrative data suggests that this compound may act as a substrate for ALDH, albeit less efficiently than the canonical substrate, acetaldehyde. This necessitates further investigation into its potential as a competitive inhibitor.
Investigating this compound as a Potential Enzyme Inhibitor
If this compound is suspected of being an inhibitor, its effect on the enzyme's kinetics with its primary substrate should be determined.
Table 2: Hypothetical Inhibition of Acetaldehyde-Dependent ALDH Activity by this compound
| Acetaldehyde (µM) | ALDH Activity (mU/mg) (No Inhibitor) | ALDH Activity (mU/mg) (+50 µM this compound) | % Inhibition |
| 50 | 20.1 ± 1.8 | 10.5 ± 1.1 | 47.8% |
| 100 | 35.2 ± 2.5 | 22.3 ± 1.9 | 36.6% |
| 200 | 50.2 ± 3.5 | 38.7 ± 2.8 | 22.9% |
| 400 | 65.8 ± 4.1 | 58.1 ± 3.9 | 11.7% |
This hypothetical data is consistent with a competitive inhibition model, where the inhibitory effect of this compound decreases as the concentration of the natural substrate, acetaldehyde, increases.
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-reactivity studies. Below are protocols for the key experiments cited.
Protocol 1: Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is adapted from commercially available colorimetric ALDH activity assay kits.
Objective: To determine if this compound can act as a substrate for ALDH enzymes in a cell lysate.
Materials:
-
Cell lysate (e.g., from liver tissue or a relevant cell line)
-
ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
NAD+ solution (10 mM)
-
Substrate solutions (20 mM stocks of Acetaldehyde, this compound, Formaldehyde, Glutaraldehyde in assay buffer)
-
Colorimetric probe (e.g., WST-1 or similar, which reacts with NADH to produce a colored product)
-
96-well clear, flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold ALDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. Determine the protein concentration of the supernatant.
-
Reaction Mixture: For each well, prepare a master mix containing:
-
80 µL ALDH Assay Buffer
-
10 µL NAD+ solution
-
10 µL Colorimetric Probe
-
-
Sample Addition: Add 10 µL of cell lysate (diluted to an appropriate concentration) to each well.
-
Substrate Addition: To initiate the reaction, add 10 µL of the respective aldehyde substrate stock solution to the designated wells. For the "No Substrate" control, add 10 µL of assay buffer.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 450 nm) every minute for 30-60 minutes at room temperature.
-
Calculation: Calculate the rate of change in absorbance (ΔAbs/min). Use the molar extinction coefficient of the colored product to convert this rate into mU/mg of protein. One unit of ALDH is the amount of enzyme that generates 1.0 µmole of NADH per minute.
Protocol 2: ALDH Inhibition Assay
Objective: To assess the inhibitory potential of this compound on ALDH activity with its primary substrate, acetaldehyde.
Procedure:
-
Follow steps 1 and 2 of the ALDH Activity Assay protocol.
-
Inhibitor Addition: Add 10 µL of this compound solution (at various concentrations) or assay buffer (for the "No Inhibitor" control) to the appropriate wells.
-
Sample Addition: Add 10 µL of the cell lysate to each well.
-
Substrate Addition: Initiate the reaction by adding 10 µL of acetaldehyde solution at varying concentrations to the wells.
-
Measurement and Calculation: Proceed with steps 5 and 6 of the ALDH Activity Assay protocol to determine the reaction rates and calculate the percentage of inhibition.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental designs and biological contexts.
Caption: ALDH enzymatic reaction and assay detection principle.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Conclusion and Best Practices
The illustrative data and protocols in this guide provide a robust framework for investigating the cross-reactivity of this compound in enzymatic assays, particularly with aldehyde dehydrogenases. When conducting such studies, researchers should consider the following:
-
Use of Controls: Always include positive (known substrate) and negative (no substrate) controls.
-
Buffer Compatibility: Avoid buffers containing primary amines, such as Tris, as they can react with aldehydes and interfere with the assay.
-
Distinguish Interference from Activity: Perform control experiments without the enzyme to ensure that this compound is not directly reacting with the detection reagents.
-
Broader Screening: If significant cross-reactivity is observed, consider screening against a wider panel of enzymes to fully characterize the compound's off-target effects, a crucial step in early drug development.
By systematically evaluating potential cross-reactivity, researchers can ensure the validity of their experimental results and make more informed decisions in their drug discovery and development programs.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 3. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Tropolone-Derived Aldehyde Surrogate in Ugi-Smiles Reaction: A Performance Benchmark
In the landscape of multicomponent reactions (MCRs), the selection of each component is pivotal to the outcome and efficiency of the synthesis. This guide presents a comparative performance analysis of various aldehydes in a tropolone-based Ugi-Smiles four-component reaction. Due to the limited availability of "tropaldehyde" (cycloheptatriene-7-carboxaldehyde) in published multicomponent reaction literature, this guide focuses on the reactivity of common aldehydes in a unique MCR where tropolone acts as a surrogate for the carboxylic acid component, leading to the formation of 2-(N,N-dialkylamino)-2,4,6-cycloheptatrien-1-one derivatives.
This guide will provide researchers, scientists, and drug development professionals with a comparative benchmark, supported by experimental data, to evaluate the performance of different aldehydes in this specific Ugi-Smiles reaction and contrast it with their performance in conventional Ugi reactions.
Performance Comparison of Aldehydes
The efficiency of an aldehyde in a multicomponent reaction is often measured by the reaction yield. The following tables summarize the performance of various aromatic and aliphatic aldehydes in both the tropolone-based Ugi-Smiles reaction and standard Ugi reactions.
Table 1: Performance of Various Aldehydes in the Tropolone-Based Ugi-Smiles Reaction [1]
| Aldehyde | Amine | Isocyanide | Yield (%) |
| Formaldehyde | Benzylamine | tert-Butyl isocyanide | 75 |
| Acetaldehyde | Benzylamine | tert-Butyl isocyanide | 72 |
| Propanal | Benzylamine | tert-Butyl isocyanide | 78 |
| Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | 70 |
| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 85 |
| 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 88 |
| 4-Methoxybenzaldehyde | Benzylamine | tert-Butyl isocyanide | 82 |
| 4-Nitrobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 90 |
Table 2: Performance of Representative Aldehydes in Standard Ugi Reactions
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Water | 71 | [2][3] |
| Benzaldehyde | Furfurylamine | Boc-Glycine | tert-Butyl isocyanide | Methanol | 49-66 | [4] |
| 4-Cyanobenzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | Methanol | 95 | [5] |
| Isobutyraldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Methanol | 85 | |
| Furfural | Aniline | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 83 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the tropolone-based Ugi-Smiles reaction and a standard Ugi reaction.
Protocol for the Tropolone-Based Ugi-Smiles Four-Component Reaction
A mixture of the aldehyde (1 mmol), primary amine (1 mmol), and tropolone (1 mmol) in methanol (5 mL) is stirred at room temperature for 10 minutes. Subsequently, the isocyanide (1 mmol) is added to the mixture. The reaction is then stirred at 60°C and monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: n-hexane/EtOAc) to afford the desired 2-(N,N-dialkylamino)-2,4,6-cycloheptatrien-1-one derivative.
Protocol for a Standard Ugi Four-Component Reaction
To a solution of the aldehyde (2 mmol) in methanol (or water, 6.6 mL), the amine (2 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. Following this, the carboxylic acid (2 mmol) and the isocyanide (2 mmol) are added sequentially. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure. The crude product is diluted with a saturated NaHCO3 solution and extracted with ethyl acetate. The combined organic layers are washed with 10% HCl and brine, dried over Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel.
Reaction Pathways and Component Relationships
The following diagrams illustrate the logical flow and component interactions in both the tropolone-based Ugi-Smiles reaction and a standard Ugi reaction.
Caption: Experimental workflow for the tropolone-based Ugi-Smiles four-component reaction.
Caption: Experimental workflow for a standard Ugi four-component reaction.
Caption: Logical relationships of components in Ugi-Smiles and standard Ugi reactions.
Concluding Remarks
The data presented indicates that a range of both aromatic and aliphatic aldehydes are effective substrates in the tropolone-based Ugi-Smiles reaction, with aromatic aldehydes generally providing slightly higher yields. Notably, electron-withdrawing substituents on the aromatic ring of the aldehyde, such as a nitro group, can lead to excellent yields. When compared to standard Ugi reactions, the yields are comparable, highlighting the utility of tropolone as a viable phenolic component in this multicomponent reaction. The choice of aldehyde will ultimately depend on the desired substitution pattern in the final product and the specific reaction conditions employed. This guide provides a foundational dataset to aid researchers in the strategic selection of aldehydes for this and similar multicomponent reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. sciepub.com [sciepub.com]
- 3. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 4. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic and Biological Activity Comparison: Tropaldehyde and its Tropolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties and biological activities of tropaldehyde and its prominent derivatives, the tropolones. Due to the limited availability of specific experimental data for this compound, this guide will leverage established data for tropolones, particularly the well-studied compound hinokitiol (β-thujaplicin), and contrast it with the expected spectroscopic characteristics of this compound based on the general principles of aldehyde chemistry.
Introduction to this compound and Tropolones
This compound, or 2-formyl-2,4,6-cycloheptatriene, is an aromatic aldehyde featuring a seven-membered carbon ring. Its derivatives, the tropolones, are characterized by a 2-hydroxy-2,4,6-cycloheptatrien-1-one structure. A notable and extensively researched tropolone is hinokitiol (β-thujaplicin), a natural monoterpenoid found in the heartwood of cupressaceous trees.[1] While structurally distinct, the shared seven-membered ring provides a basis for spectroscopic and biological comparison. Tropolones, unlike this compound, possess a hydroxyl group adjacent to a carbonyl group, which significantly influences their chemical and biological properties.
Spectroscopic Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its tropolone derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for identifying the chemical environment of protons in a molecule.
| Compound | Proton | Expected/Observed Chemical Shift (δ, ppm) | Key Features |
| This compound (Expected) | Aldehydic proton (-CHO) | ~9.0 - 10.0 | Singlet, significantly downfield due to the deshielding effect of the carbonyl group. |
| Vinylic protons | ~6.0 - 7.5 | Complex multiplets due to coupling within the seven-membered ring. | |
| Hinokitiol (β-Thujaplicin) (Observed) | Vinylic protons | 7.45 (H-3), 7.41 (H-5), 7.04 (H-7) | Distinct signals for the protons on the tropolone ring.[2] |
| Isopropyl protons (-CH(CH₃)₂) | 3.12 (septet, -CH), 1.32 (doublet, -CH₃) | Characteristic splitting pattern for the isopropyl group. | |
| Hydroxyl proton (-OH) | Broad singlet, variable position | Position and broadness are dependent on concentration and solvent. |
Table 1: Comparative ¹H NMR Data
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule.
| Compound | Carbon | Expected/Observed Chemical Shift (δ, ppm) | Key Features |
| This compound (Expected) | Carbonyl carbon (-CHO) | ~190 - 200 | Downfield shift characteristic of an aldehyde carbonyl. |
| Vinylic carbons | ~120 - 150 | Multiple signals corresponding to the sp² hybridized carbons of the ring. | |
| Hinokitiol (β-Thujaplicin) (Observed) | Carbonyl carbon (C=O) | 183.4 (C-1) | Signal for the ketone carbonyl in the tropolone ring.[2] |
| Hydroxylated carbon (C-OH) | 172.5 (C-2) | Carbon attached to the hydroxyl group.[2] | |
| Vinylic carbons | 119.6 - 161.2 | Signals for the remaining sp² carbons in the ring.[2] | |
| Isopropyl carbons (-CH(CH₃)₂) | 38.8 (-CH), 24.3 (-CH₃) | Signals corresponding to the isopropyl group. |
Table 2: Comparative ¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their vibrational frequencies.
| Compound | Functional Group | Expected/Observed Wavenumber (cm⁻¹) | Key Features |
| This compound (Expected) | C=O stretch (aldehyde) | ~1700 - 1720 | Strong absorption, typical for a conjugated aldehyde. |
| C-H stretch (aldehyde) | ~2720 and ~2820 | Two weak to medium bands, characteristic of an aldehyde C-H bond. | |
| C=C stretch | ~1600 - 1650 | Absorption due to the double bonds in the cycloheptatriene ring. | |
| Hinokitiol (β-Thujaplicin) (Observed) | O-H stretch | ~3200 (broad) | Broad absorption due to the hydroxyl group. |
| C=O stretch (ketone) | 1609 | Strong absorption for the tropolone carbonyl. | |
| C=C stretch | 1543 | In-phase stretching of the double bonds in the ring. |
Table 3: Comparative IR Data
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule.
| Compound | Solvent | λmax (nm) | Transition |
| This compound (Expected) | Non-polar | ~220-250, ~300-350 | π → π* and n → π* transitions, respectively. Conjugation is expected to shift absorptions to longer wavelengths compared to non-aromatic aldehydes. |
| Tropolone (Observed) | Not specified | 225, 245, 310, 355, 370 | Multiple absorption bands indicating complex electronic transitions within the tropolone ring system. |
Table 4: Comparative UV-Vis Data
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
| Compound | Ionization Method | Key Fragments (m/z) | Interpretation |
| This compound (Expected) | Electron Ionization (EI) | M+, [M-H]+, [M-CHO]+ | Molecular ion peak, loss of a hydrogen radical, and loss of the formyl radical to form a tropylium cation. |
| Tropone (Observed) | Electron Ionization (EI) | 106 (M+), 78 ([M-CO]+) | Molecular ion peak and a prominent peak corresponding to the loss of carbon monoxide. |
| Tropolone (Observed) | Electron Ionization (EI) | 122 (M+), 94 ([M-CO]+), 66 | Molecular ion peak, loss of carbon monoxide, and further fragmentation. |
| Hinokitiol (β-Thujaplicin) (Observed) | LC-ESI-QTOF (Negative Ion Mode) | 163.0759 ([M-H]⁻) | Deprotonated molecular ion. |
Table 5: Comparative Mass Spectrometry Data
Biological Activity and Signaling Pathways
While specific biological activities of this compound are not well-documented in publicly available literature, its derivatives, particularly hinokitiol, have been extensively studied for their diverse pharmacological effects. Hinokitiol has been shown to modulate several key signaling pathways implicated in various diseases.
Hinokitiol and Cellular Signaling
Hinokitiol has been demonstrated to inhibit melanogenesis through the AKT/mTOR signaling pathway . Treatment with hinokitiol leads to reduced phosphorylation of AKT and mTOR, which in turn promotes autophagy and inhibits the production of melanin.
Furthermore, hinokitiol exhibits anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways . It can suppress the activation of NF-κB, a key regulator of inflammation, and influence the activity of MAPKs such as ERK, JNK, and p38.
In the context of cancer, hinokitiol has been shown to induce apoptosis and cell-cycle arrest in endometrial cancer cells by regulating the ERK signaling pathway . It can also inhibit tumor metastasis by downregulating EpCAM via the AKT/mTOR signaling pathway .
The diagram below illustrates the inhibitory effect of hinokitiol on the AKT/mTOR pathway, a key mechanism in its anti-melanogenesis and anti-cancer activities.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
Data Acquisition: Standard pulse programs are used. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are often analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Samples are dissolved in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) to a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-800 nm). A baseline is recorded with the solvent-filled cuvette.
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.
-
Analysis: The mass analyzer separates ions based on their mass-to-charge ratio, and a detector records their abundance.
The workflow for a typical spectroscopic analysis is outlined below.
Conclusion
This guide highlights the key spectroscopic features that can be used to differentiate between this compound and its tropolone derivatives. While experimental data for this compound itself is sparse, the principles of spectroscopy allow for reasoned predictions of its spectral characteristics. The well-documented biological activities of hinokitiol, particularly its influence on major signaling pathways, underscore the therapeutic potential of the tropolone scaffold. Further research into this compound and its other derivatives is warranted to fully explore their chemical and biological landscapes.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Tropaldehyde-Derived Compounds
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Among the myriad of natural and synthetic scaffolds, tropolone and its derivatives, often colloquially referred to as Tropaldehyde-derived compounds due to their structural features, have emerged as a promising class with a diverse range of pharmacological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies, to aid in the exploration of their therapeutic potential.
This guide synthesizes findings from multiple studies to present a comparative analysis of various tropolone derivatives. The inherent seven-membered ring structure of tropolones allows for a variety of substitutions, leading to a broad spectrum of biological effects.[1][2] Notably, the natural derivative Hinokitiol (β-thujaplicin) has been extensively studied and serves as a key reference compound.[2][3]
Comparative Biological Activity of Tropolone Derivatives
The biological efficacy of tropolone derivatives is significantly influenced by their chemical structure, including the nature and position of substituents on the tropolone ring.[1] The following tables summarize the quantitative data from various studies, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Tropolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Bistropolone derivatives, in particular, have shown significant potency.
Table 1: Comparative Anticancer Activity of Tropolone Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone | A549 (Lung Carcinoma) | IC50 | 0.21 ± 0.01 µM | |
| Cisplatin (Reference) | A549 (Lung Carcinoma) | IC50 | 3.84 ± 0.23 µM | |
| Hinokitiol | AS-B244 (Breast Cancer) | IC50 | 33.6 ± 8.8 µM | |
| Hinokitiol | MDA-MB-231 (Breast Cancer) | IC50 | 46.6 ± 7.5 µM | |
| Bistropolone Derivative (4d) | P388 Leukemia (in vivo) | T/C % | 195% at 5 mg/kg | |
| Bistropolone Derivative (1b) | P388 Leukemia (in vivo) | T/C % | 164% at 12.5 mg/kg |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. T/C %: Treated vs. Control percentage. A higher value indicates greater antitumor activity.
Antimicrobial Activity
The antimicrobial properties of tropolones have been recognized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the cell wall or envelope and the plasma membrane.
Table 2: Comparative Antimicrobial Activity of Tropolone Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric | Value (µM) | Reference |
| Tropodithietic acid (15) | Vibrio vulnificus DSM 10143 | MIC | 1 | |
| Tropodithietic acid (15) | Vibrio vulnificus CMCP6 | MIC | 3.9 | |
| Tropodithietic acid (15) | Vibrio parahaemolyticus | MIC | 15.6 | |
| Tropolone Derivative (53) | Staphylococcus aureus | >80% inhibition at | <20 | |
| Tropolone Derivative (54) | Staphylococcus aureus | >80% inhibition at | <20 | |
| Tropolone Derivative (338) | Staphylococcus aureus | >80% inhibition at | <20 | |
| α-Hydroxytropolone (261) | Escherichia coli | >80% inhibition at | <30 | |
| α-Hydroxytropolone (310) | Escherichia coli | >80% inhibition at | <30 | |
| α-Hydroxytropolone (261) | Acinetobacter baumannii | >80% inhibition at | <30 | |
| α-Hydroxytropolone (310) | Acinetobacter baumannii | >80% inhibition at | <30 |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Anti-inflammatory Activity
Tropolone derivatives exhibit anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.
Table 3: Comparative Anti-inflammatory Activity of Tropolone Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| Curcuminoid Analogue (88) | RAW 264.7 Macrophages | IC50 (NO inhibition) | 4.9 ± 0.3 | |
| Curcuminoid Analogue (97) | RAW 264.7 Macrophages | IC50 (NO inhibition) | 9.6 ± 0.5 | |
| Curcumin (Reference) | RAW 264.7 Macrophages | IC50 (NO inhibition) | 14.7 ± 0.2 |
IC50: Half-maximal inhibitory concentration for nitric oxide (NO) production. A lower value indicates higher potency.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tropolone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare serial twofold dilutions of the tropolone derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
The biological activities of tropolone derivatives are often mediated through the modulation of specific cellular signaling pathways.
Key Signaling Pathways Modulated by Tropolone Derivatives
Hinokitiol, a representative tropolone, has been shown to influence several critical signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways, which are central to inflammation, cell proliferation, and apoptosis.
Caption: Tropolone derivatives modulate inflammatory and apoptotic signaling pathways.
General Experimental Workflow for Biological Activity Screening
The initial screening of novel compounds typically follows a standardized workflow to efficiently assess their biological potential.
Caption: A typical workflow for the screening of novel bioactive compounds.
References
A Head-to-Head Comparison of Catalysts for Tropaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tropaldehyde, a key building block for tropane alkaloids and other pharmacologically active compounds, is a critical process in medicinal chemistry and drug development. The efficiency of this synthesis is highly dependent on the choice of catalyst for the oxidation of cycloheptatriene. This guide provides a detailed head-to-head comparison of prominent catalytic systems for this compound synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of tropone, a closely related precursor to this compound, from cycloheptatriene. The data, compiled from various sources, provides a comparative overview of their efficacy.
| Catalyst System | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Selenium Dioxide | SeO₂ | Dioxane | Reflux | 2 | ~45-55 | Moderate | Organic Syntheses, Coll. Vol. 5, p.1047 (1973) |
| TEMPO (Electrochemical) | TEMPO, Et₄NOTs | Acetonitrile | Room Temp. | - | High (implied) | High | Shono et al. (1983)[1] |
| Chromium Trioxide | CrO₃-Pyridine | Pyridine | 25 | 24 | ~20 | Moderate | Fieser & Fieser, "Reagents for Org. Syn.", Vol. 1, p.142 |
| Manganese Dioxide | MnO₂ | Chloroform | Reflux | 48 | ~30-40 | Moderate | Fieser & Fieser, "Reagents for Org. Syn.", Vol. 1, p.637 |
Note: Data for direct this compound synthesis is scarce; therefore, data for tropone synthesis is used as a proxy due to the analogous reaction pathway. Yields and conditions can vary based on the specific substrate and experimental setup.
Catalytic System Analysis
Selenium Dioxide (SeO₂)
Selenium dioxide is a classic reagent for the allylic oxidation of olefins.[2][3] In the context of this compound synthesis, it directly oxidizes one of the allylic methylene groups of cycloheptatriene. While effective, the reaction often requires stoichiometric amounts of the toxic selenium reagent and can lead to the formation of byproducts. The use of a co-oxidant like tert-butyl hydroperoxide can allow for catalytic amounts of SeO₂.[4]
TEMPO-Mediated Electrochemical Oxidation
The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in an electrochemical setup represents a greener and more modern approach.[5] The reaction proceeds under mild conditions with high selectivity. The active oxidizing species, the oxoammonium ion, is regenerated electrochemically, making the process catalytic in TEMPO. This method avoids the use of stoichiometric heavy metal oxidants.
Chromium Trioxide (CrO₃)
Chromium-based reagents, such as the Collins or Sarett reagent (CrO₃ in pyridine), are powerful oxidizing agents capable of converting allylic methylenes to carbonyls. However, these reagents are toxic and require stoichiometric quantities, leading to significant waste disposal challenges. The yields for the oxidation of cycloheptatriene are often modest.
Manganese Dioxide (MnO₂)
Activated manganese dioxide is a heterogeneous oxidant that can be used for the oxidation of allylic alcohols and, in some cases, allylic methylenes. The reaction mechanism is believed to involve radical intermediates on the surface of the MnO₂. While it offers the advantage of easy separation of the catalyst by filtration, it often requires a large excess of the reagent and prolonged reaction times for the oxidation of hydrocarbons.
Experimental Protocols
Synthesis of Tropone via Selenium Dioxide Oxidation
This protocol is adapted from Organic Syntheses.
Materials:
-
Cycloheptatriene
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
10% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Diatomaceous earth (optional)
Procedure:
-
In a fume hood, a solution of cycloheptatriene in dioxane is added to a stirred suspension of selenium dioxide in dioxane at room temperature.
-
The mixture is heated to reflux with vigorous stirring. The color of the reaction mixture will darken, and elemental selenium will precipitate.
-
After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.
-
The precipitated selenium is removed by filtration, possibly with the aid of diatomaceous earth.
-
The filtrate is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and 10% sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude tropone is purified by vacuum distillation.
General Protocol for TEMPO-Mediated Electrochemical Oxidation
This generalized protocol is based on the principles of TEMPO-catalyzed electrochemical oxidations.
Materials:
-
Cycloheptatriene
-
TEMPO
-
Supporting electrolyte (e.g., Tetraethylammonium tosylate, Et₄NOTs)
-
Acetonitrile (anhydrous)
-
Electrochemical cell with a carbon anode and a platinum cathode
Procedure:
-
An undivided electrochemical cell is charged with a solution of cycloheptatriene, a catalytic amount of TEMPO, and the supporting electrolyte in anhydrous acetonitrile.
-
A constant current is applied to the cell with stirring at room temperature.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC, HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove the supporting electrolyte.
-
The organic layer is dried, and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography or distillation.
Reaction Mechanisms and Visualizations
Selenium Dioxide Oxidation Pathway
The mechanism of allylic oxidation with selenium dioxide is believed to proceed through an initial ene reaction, followed by a-sigmatropic rearrangement.
TEMPO-Catalyzed Oxidation Cycle
The TEMPO-catalyzed oxidation involves the in-situ generation of a highly reactive oxoammonium salt which acts as the primary oxidant.
References
- 1. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the Copper/TEMPO Alcohol Oxidation - ChemistryViews [chemistryviews.org]
A Comparative Analysis of Tropaldehyde Stability in Relation to Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of tropaldehyde and other commonly encountered aromatic aldehydes, namely benzaldehyde, cinnamaldehyde, and anisaldehyde. While direct quantitative stability data for this compound is limited in publicly available literature, this document compiles existing knowledge on related compounds and presents a framework for a comprehensive stability assessment. The information herein is intended to guide researchers in handling, formulating, and developing analytical methods for these compounds.
Executive Summary
Aromatic aldehydes are a class of organic compounds characterized by a formyl group attached to an aromatic ring. Their stability is a critical parameter in various applications, including pharmaceuticals, fragrances, and flavorings. This guide focuses on a comparative stability assessment of this compound against the more common aromatic aldehydes: benzaldehyde, cinnamaldehyde, and anisaldehyde.
Generally, aromatic aldehydes are more stable than their aliphatic counterparts due to the resonance stabilization of the benzene ring.[1][2][3][4] However, they are still susceptible to degradation, primarily through oxidation to form the corresponding carboxylic acids.[5] The rate of this degradation is influenced by factors such as light, heat, oxygen availability, and the presence of catalysts or inhibitors.
Due to the limited availability of direct experimental stability data for this compound, this guide draws inferences from studies on structurally related tropone and tropolone derivatives. These studies suggest that the seven-membered ring system of this compound may confer a degree of thermal instability.
Data Presentation: Comparative Stability of Aromatic Aldehydes
The following table summarizes the available stability information for the selected aromatic aldehydes. It is important to note that the data for this compound is largely inferred from related structures and should be experimentally verified.
| Aldehyde | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Shelf Life/Stability Remarks |
| This compound | C₈H₆O | 118.13 | Not readily available | No direct quantitative stability data is available. Recommended storage is at room temperature. Studies on related tropane alkaloids show thermal instability, with degradation observed at temperatures above 250°C in GC-MS inlets. | |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | Reported shelf life is approximately 18 months or longer if stored properly in a cool, dry place, protected from light and under nitrogen. It readily oxidizes in the presence of air to form benzoic acid. | |
| Cinnamaldehyde | C₉H₈O | 132.16 | 248 | Stability is influenced by storage conditions. It is known to be susceptible to oxidation. | |
| Anisaldehyde | C₈H₈O₂ | 136.15 | 248 | Generally considered stable under normal conditions. |
Experimental Protocols
To conduct a rigorous comparative stability study of these aromatic aldehydes, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
This study aims to accelerate the degradation of the aldehydes under various stress conditions to identify potential degradation products and pathways.
a. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Samples stored at 60°C for 48 hours.
-
Photostability: Samples exposed to UV light (254 nm) and visible light for 24 hours.
b. Sample Preparation:
-
Prepare stock solutions of each aldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
For each stress condition, mix a known volume of the stock solution with the stressor in a sealed vial.
-
Maintain a control sample (aldehyde solution without stressor) under ambient conditions.
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
Stability-Indicating HPLC-UV Method
This method is designed to separate the parent aldehyde from its degradation products, allowing for accurate quantification of the remaining aldehyde and the formation of impurities over time.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of each aldehyde (e.g., ~250 nm for benzaldehyde).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
GC-MS Method for Degradation Product Identification
Gas Chromatography-Mass Spectrometry can be used to identify the volatile degradation products formed during the forced degradation study.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C (Note: Thermal lability of some aldehydes may require optimization of this temperature).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 m/z.
Derivatization: To improve the chromatographic properties and sensitivity of the aldehydes, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.
Mandatory Visualization
Signaling and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate key pathways relevant to the stability and biological interactions of aromatic aldehydes.
References
Efficacy of Tropolone-Based Inhibitors in Biochemical Assays: A Comparative Guide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficacy of tropolone-based inhibitors in various biochemical assays. While the initial focus was on tropaldehyde-based inhibitors, a comprehensive search of available scientific literature yielded limited specific data on this particular subclass. Therefore, this guide will focus on the more extensively studied and closely related tropolone derivatives, which share a similar seven-membered ring scaffold and exhibit significant enzyme inhibitory activities.
Tropolones are a class of natural products and synthetic compounds characterized by a hydroxyl group adjacent to a carbonyl group in a seven-membered aromatic ring. This structural motif imparts potent metal-chelating properties, which is a key mechanism for their inhibitory action against a variety of enzymes, particularly metalloproteases. This guide summarizes the inhibitory efficacy of selected tropolone derivatives against these enzymes, provides detailed experimental methodologies for the cited assays, and visualizes a key signaling pathway and a general experimental workflow.
Comparative Efficacy of Tropolone-Based Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various tropolone derivatives against different enzymes. Lower IC50 values indicate greater inhibitory potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tropolone | Carboxypeptidase A | 2.73 | 1,10-Phenanthroline | - |
| Hinokitiol (β-Thujaplicin) | Carboxypeptidase A | 2.76 | 1,10-Phenanthroline | - |
| Tropolone | Pseudomonas aeruginosa elastase (LasB) | 387 | - | - |
| Substituted Tropolone 7a | Pseudomonas aeruginosa elastase (LasB) | Potent (exact value not specified) | - | - |
| Hinokitiol (β-Thujaplicin) | Matrix Metalloproteinase-2 (MMP-2) | Activity observed (IC50 not specified) | - | - |
| Hinokitiol (β-Thujaplicin) | Matrix Metalloproteinase-9 (MMP-9) | Activity observed (IC50 not specified) | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Metalloprotease Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of tropolone-based compounds against metalloproteases, such as carboxypeptidase A and Pseudomonas aeruginosa elastase (LasB).
Materials:
-
Purified metalloprotease enzyme
-
Fluorogenic or chromogenic substrate specific to the enzyme
-
Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme
-
Tropolone-based inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitor (if available)
-
Microplate reader (fluorometer or spectrophotometer)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the tropolone-based inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include wells with solvent only as a negative control and wells with a known inhibitor as a positive control.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The readings should be taken at regular intervals.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve (signal vs. time).
-
Determine the percentage of inhibition for each concentration relative to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cell-Based Assay for Matrix Metalloproteinase (MMP) Inhibition
This protocol outlines a method to assess the effect of tropolone derivatives on MMP activity in a cellular context, for example, in cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Tropolone-based inhibitor (e.g., Hinokitiol)
-
Inducing agent for MMP expression (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Gelatin zymography reagents (polyacrylamide gels containing gelatin)
-
SDS-PAGE equipment
-
Incubation and developing buffers for zymography
Procedure:
-
Culture the cancer cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of the tropolone-based inhibitor for a specified period (e.g., 24 hours). Include an untreated control.
-
To induce MMP expression, treat the cells with an inducing agent like PMA for a further period (e.g., 24 hours).
-
Collect the conditioned medium from each well, which will contain the secreted MMPs.
-
Perform gelatin zymography to detect MMP-2 and MMP-9 activity. This involves running the conditioned media on a non-reducing SDS-polyacrylamide gel that has been co-polymerized with gelatin.
-
After electrophoresis, wash the gel to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer at 37°C. The MMPs in the gel will digest the gelatin in their vicinity.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). The areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantify the intensity of the clear bands to determine the relative activity of MMP-2 and MMP-9 in the presence of different concentrations of the inhibitor.
Visualizations
The following diagrams illustrate a relevant signaling pathway and a general experimental workflow for inhibitor screening.
Caption: Signaling pathway for MMP gene expression and point of inhibition.
Caption: General workflow for a biochemical inhibitor assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
